5-Methyl-4-phenyl-2-thiazolamine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQOROHFFYFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184734 | |
| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30709-67-2 | |
| Record name | 5-Methyl-4-phenyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30709-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phenyl-5-methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30709-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE89AC2WOO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-phenyl-2-thiazolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-4-phenyl-2-thiazolamine, a heterocyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its solubility, lipophilicity, and ionization constants, alongside detailed experimental protocols for its synthesis and biological evaluation. Furthermore, it explores the potential mechanism of action of this class of compounds, focusing on relevant signaling pathways in cancer, to support further research and development efforts.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section summarizes the key properties of this compound. While experimental data for some parameters are limited, computed values from reliable sources are provided to guide formulation and experimental design.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | --INVALID-LINK--[1] |
| CAS Number | 30709-67-2 | --INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Molecular Formula | C₁₀H₁₀N₂S | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Molecular Weight | 190.26 g/mol | --INVALID-LINK--[2] |
| Melting Point | 122-126 °C | --INVALID-LINK--[2] |
| Appearance | Pale yellow crystals | --INVALID-LINK--[3] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA (LogP) | 2.7 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 67.2 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
Note on Solubility and pKa:
Similarly, a precise experimental pKa value has not been found in the reviewed literature. The 2-aminothiazole (B372263) moiety suggests a basic character. The pKa of related 2-aminothiazole derivatives can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry[8][9][10][11].
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a standard assay for evaluating its cytotoxic activity.
Synthesis of this compound via Hantzsch Thiazole (B1198619) Synthesis
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives.[12][13] This reaction involves the condensation of an α-haloketone with a thiourea.
Workflow for Hantzsch Thiazole Synthesis:
References
- 1. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-methyl-4-phenylthiazole 97% | 30709-67-2 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Methyl-4-phenyl-1,3-thiazol-2-amine | CAS#:30709-67-2 | Chemsrc [chemsrc.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
The 5-Methyl-4-phenyl-2-thiazolamine Scaffold: A Cornerstone for Potent Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-Methyl-4-phenyl-2-thiazolamine serves as a pivotal structural scaffold in the development of targeted therapeutics, particularly in the realm of oncology. While the core molecule itself is primarily a building block, its derivatives have been identified as potent inhibitors of key cellular signaling pathways, demonstrating significant anti-proliferative and pro-apoptotic effects. This technical guide delves into the primary mechanisms of action attributed to derivatives of the this compound core, with a focus on their role as inhibitors of Aurora and MAPK-interacting kinases. We will explore the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for the assays used to elucidate these mechanisms.
Core Mechanism of Action: Inhibition of Mitotic Kinases
The most extensively documented mechanism of action for derivatives based on the this compound scaffold is the potent inhibition of Aurora kinases A and B. These serine/threonine kinases are crucial regulators of mitosis, and their dysregulation is a common feature in many human cancers.
The Aurora Kinase Signaling Pathway
Aurora kinases A and B play distinct but complementary roles in cell division. Aurora A is associated with centrosome maturation and separation, as well as mitotic entry. Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.
Derivatives of this compound, such as the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series, act as ATP-competitive inhibitors of both Aurora A and B.[1][2] By binding to the kinase domain, these compounds prevent the phosphorylation of critical downstream substrates, such as histone H3.[2] The inhibition of these kinases leads to a cascade of cellular defects, including failed cytokinesis, endoreduplication, and the formation of polyploid cells, ultimately culminating in apoptosis.[1][2]
Quantitative Data: Kinase Inhibition and Cytotoxicity
The potency of these compounds has been quantified through various biochemical and cell-based assays. The data clearly demonstrates nanomolar efficacy against the target kinases and significant cytotoxic effects against cancer cell lines.
| Compound Name | Target | Assay Type | Potency (Kᵢ) | Reference |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A | Biochemical | 8.0 nM | [1][2] |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora B | Biochemical | 9.2 nM | [1][2] |
| Compound Name/Derivative | Cell Line | Assay Type | Potency (IC₅₀) | Reference |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | A549 | Cytotoxicity | 23.30 µM | [3][4] |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | NIH/3T3 | Cytotoxicity | >1000 µM | [3][4] |
Secondary Mechanism: Inhibition of MAPK-Interacting Kinase 2 (Mnk2)
Another class of derivatives, the 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-ones, has been identified as potent inhibitors of Mnk2.[5] Mnk kinases (Mnk1 and Mnk2) are downstream effectors of the MAPK signaling pathway and are responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). Phosphorylated eIF4E is crucial for the translation of key proteins involved in tumor growth and survival, such as the anti-apoptotic protein Mcl-1.
By inhibiting Mnk2, these thiazole (B1198619) derivatives prevent eIF4E phosphorylation, leading to a decrease in Mcl-1 levels and the subsequent induction of apoptosis in cancer cells.[5]
Experimental Protocols
The elucidation of these mechanisms relies on a suite of standardized biochemical and cellular assays.
Aurora Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency (Kᵢ or IC₅₀) of a test compound against recombinant Aurora A and B kinases.
Methodology:
-
Reaction Setup: Assays are typically performed in 96- or 384-well plates. Each well contains a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), a specific concentration of recombinant human Aurora A or B kinase, and a peptide substrate (e.g., Kemptide).
-
Compound Addition: The test compound, serially diluted in DMSO, is added to the wells.
-
Initiation: The kinase reaction is initiated by the addition of ATP, typically including a radiolabeled [γ-³³P]ATP tracer.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then captured onto a filter membrane (e.g., phosphocellulose). Unincorporated [γ-³³P]ATP is washed away.
-
Quantification: The amount of incorporated radiolabel on the filter is measured using a scintillation counter. The results are expressed as a percentage of the activity of a vehicle control (DMSO) and plotted against the compound concentration to determine the IC₅₀ value. Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.
Cellular Histone H3 Phosphorylation Assay
Objective: To measure the inhibition of Aurora B kinase activity within cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HCT116, HeLa) are seeded in plates and allowed to adhere. Cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 hours). A mitotic arresting agent like nocodazole (B1683961) may be used to enrich the mitotic cell population.
-
Cell Lysis: Cells are washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Histone H3 at Serine 10 (pHH3). A primary antibody for total Histone H3 or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection and Analysis: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the signal is detected using a chemiluminescent substrate. The band intensities are quantified using densitometry software. The ratio of pHH3 to the loading control is calculated and normalized to the vehicle-treated control.
Conclusion
The this compound scaffold is a highly valuable pharmacophore in modern drug discovery. Its derivatives have been unequivocally shown to target and potently inhibit critical oncogenic kinases, including Aurora kinases A/B and Mnk2. The primary mechanism of action involves the disruption of mitosis and the downregulation of pro-survival proteins, leading to cancer cell death. The quantitative data and established experimental protocols provide a robust framework for the continued development and optimization of new therapeutic agents based on this versatile chemical core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of 2-aminothiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity of 2-Aminothiazole Derivatives
2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and proteins involved in mitotic progression.[3][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | R1 | R2 | Target Cell Line | IC50 (µM) | Reference |
| Dasatinib | - | - | K562 (Leukemia) | 0.011 | |
| Alpelisib | - | - | Breast Cancer | - | |
| Compound 21 | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | - | K563 (Leukemia) | 16.3 | |
| Compound 20 | 2-aminothiazole with lipophilic substituents | - | H1299 (Lung Cancer) | 4.89 | |
| Compound 20 | 2-aminothiazole with lipophilic substituents | - | SHG-44 (Glioma) | 4.03 | |
| Compound 13 | ethyl 2-substituted-aminothiazole- 4-carboxylate derivative | - | RPMI-8226 (Leukemia) | 0.08 | |
| Compound 73b | 2-aminothiazole unit | H1299 (Lung Cancer) | 4.89 | ||
| Compound 73b | 2-aminothiazole unit | SHG-44 (Glioma) | 4.03 | ||
| Compound 84 | 2-aminothiazole derivative | CK1δ | 0.040 | ||
| Compound 85 | 2-aminothiazole derivative | CK1δ | 0.042 | ||
| Compound 88 | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [5] | |
| INH1 | N-(4-[2,4-dimethyl-phenyl]-thiazol-2-yl)-benzamide | Breast Cancer Cell Lines | 10-21 | [6] | |
| Compound 32 | 4-aryl-N-arylcarbonyl-2-aminothiazole | MDA-MB-231 (Breast Cancer) | 0.0163-0.0427 | [4] |
Key Signaling Pathways in Anticancer Activity
Several 2-aminothiazole derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[3] By inhibiting CDK2, these compounds can arrest the cell cycle at the G1/S transition, leading to the suppression of cancer cell proliferation.[3][7]
The interaction between Hec1 and Nek2 is critical for proper chromosome segregation during mitosis.[8][9] Certain 2-aminothiazole derivatives can disrupt this interaction, leading to mitotic catastrophe and apoptosis in cancer cells.[4][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
2-aminothiazole derivative stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[12]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[11] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity of 2-Aminothiazole Derivatives
2-aminothiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[13][14] Their mechanisms of action often involve the inhibition of essential enzymes in microbial metabolic pathways.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected 2-aminothiazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 121d | S. aureus 29213 (Gram-positive) | 2-128 | [5] |
| Compound 121d | E. coli (Gram-negative) | 2-128 | [5] |
| Compound 124 | S. aureus (Gram-positive) | 4-16 | [5] |
| Compound 124 | S. epidermidis (Gram-positive) | 4-16 | [5] |
| Compound 160a-f | Antibacterial and antifungal activity | - | [15] |
| Compound 2a | S. epidermidis (MDR) | 250 | [16] |
| Compound 2b | S. epidermidis (MDR) | 250 | [16] |
| Compound 2d | S. aureus (MDR) | 250 | [16] |
| Compound 2g | S. aureus (MDR) | 250 | [16] |
| Compound 2a | P. aeruginosa (MDR) | 375 | [16] |
| Compound 2b | P. aeruginosa (MDR) | 375 | [16] |
| Compound 2d | E. coli (MDR) | 375 | [16] |
| Compound 2g | E. coli (MDR) | 375 | [16] |
| Compound 6b | M. tuberculosis H37Ra | 3.13 | [17] |
| Compound 7b | M. tuberculosis H37Ra | 3.13 | [17] |
| Compound B9 | C. albicans | 1-16 | [18] |
Key Signaling Pathways in Antimicrobial Activity
MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[19][20] 2-Aminothiazole derivatives can inhibit MurB, thereby disrupting cell wall synthesis and leading to bacterial cell death.[19]
References
- 1. researchhub.com [researchhub.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 inhibitors. Part I: optimization of in vitro potencies and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biolabtests.com [biolabtests.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay [protocols.io]
- 13. asm.org [asm.org]
- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbenotes.com [microbenotes.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Spectroscopic Analysis of 5-Methyl-4-phenyl-2-thiazolamine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methyl-4-phenyl-2-thiazolamine. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this and related heterocyclic compounds. The guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known data for 2-aminothiazole (B372263) derivatives and related substituted thiazoles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH₂ | 5.0 - 7.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Phenyl-H | 7.2 - 7.5 | Multiplet | Protons of the phenyl ring. |
| Methyl-H (C5-CH₃) | 2.2 - 2.4 | Singlet | The proton of the methyl group on the thiazole (B1198619) ring. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Thiazole C2 (C-NH₂) | 166 - 170 | |
| Thiazole C4 | 148 - 152 | |
| Thiazole C5 | 110 - 120 | |
| Phenyl C (quaternary) | 130 - 135 | |
| Phenyl C | 125 - 130 | Multiple signals expected. |
| Methyl C (C5-CH₃) | 10 - 15 |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Weak |
| C=N Stretch (thiazole ring) | 1610 - 1640 | Strong |
| C=C Stretch (aromatic/thiazole) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-S Stretch | 650 - 750 | Weak |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 190 | [M]⁺ | Molecular ion peak for C₁₀H₁₀N₂S. |
| 113 | [M - C₆H₅]⁺ | Loss of the phenyl group. |
| 98 | [C₄H₄N₂S]⁺ | Thiazole ring fragment with the methyl group. |
| 77 | [C₆H₅]⁺ | Phenyl group. |
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate acquisition of spectroscopic data. The following are generalized protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Ensure the sample is completely dissolved before analysis.[1]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker or JEOL) operating at a proton frequency of 300 MHz or higher is recommended.[1]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer or Thermo Fisher).[1]
-
Acquisition :
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent like methanol (B129727) or acetonitrile. For techniques like LC-MS, the sample will be introduced via a liquid chromatography system.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition (for LC-MS with ESI) :
-
Ionization Mode : Positive ion mode is generally more sensitive for this compound due to the presence of basic nitrogen atoms.[1]
-
Mass Range : Scan from m/z 50 to 500.[1]
-
Capillary Voltage : Typically in the range of 3-5 kV.[1]
-
Nebulizer Gas : Nitrogen, at a pressure suitable for the specific instrument.[1]
-
Drying Gas : Nitrogen, at a temperature of 250-350 °C.[1]
-
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectroscopic analysis of a chemical compound like this compound.
Logical Relationship of Spectroscopic Techniques
This diagram outlines the logical relationship between different spectroscopic techniques and the structural information they provide for the characterization of this compound.
References
The Enduring Legacy of 4-Phenyl-2-aminothiazoles: A Centennial Journey from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenyl-2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a multitude of biologically active compounds. Its journey, spanning over a century, began with a fundamental synthetic reaction and has culminated in the development of life-saving therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 4-phenyl-2-aminothiazoles. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways modulated by these remarkable molecules, offering a vital resource for researchers engaged in the exploration and application of this versatile heterocyclic system.
The Genesis: Hantzsch Thiazole (B1198619) Synthesis
The history of 4-phenyl-2-aminothiazoles is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives, a reaction that now bears his name.[1][2][3] The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[1][4] Specifically for the synthesis of 4-phenyl-2-aminothiazole, the reaction involves the condensation of an α-haloacetophenone, such as 2-bromoacetophenone (B140003) or phenacyl bromide, with thiourea (B124793).[4] This foundational reaction, dating back to the late 19th century, proved to be robust and high-yielding, establishing it as the classical and most widely adopted method for accessing this class of compounds.[4]
The fundamental mechanism of the Hantzsch synthesis commences with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloacetophenone, leading to the formation of an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. The subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic 4-phenyl-2-aminothiazole.
Evolution of a Classic: Modern Synthetic Methodologies
While the Hantzsch synthesis remains a cornerstone, the 20th and 21st centuries have witnessed significant advancements aimed at improving its efficiency, environmental footprint, and substrate scope. These modern adaptations have focused on the use of alternative energy sources, catalysts, and one-pot procedures.
Microwave-Assisted Synthesis
A significant leap forward in the synthesis of 4-phenyl-2-aminothiazoles has been the application of microwave irradiation.[5][6][7] This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[5][6] For instance, microwave-assisted Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been shown to produce yields of up to 95% in just 30 minutes.[5][8]
Catalytic Approaches
The use of various catalysts has further refined the Hantzsch synthesis. Both acid and base catalysts can be employed to facilitate the condensation and dehydration steps.[9] More recently, the focus has shifted towards greener and more sustainable catalytic systems. Heterogeneous catalysts, such as silica-supported tungstosilicic acid, have been successfully used in one-pot, multi-component syntheses of Hantzsch thiazole derivatives, offering the advantages of high yields (79-90%), mild reaction conditions, and catalyst reusability.[10][11] Other catalytic systems, including copper silicate (B1173343) and ammonium-12-molybdophosphate, have also been reported to efficiently promote the synthesis of 2-aminothiazoles.[12][13]
Quantitative Analysis of Synthetic Methods
The evolution of synthetic methodologies for 4-phenyl-2-aminothiazoles is best illustrated by comparing the quantitative data from various approaches. The following table summarizes the reported yields and reaction conditions for the synthesis of 4-phenyl-2-aminothiazole and its derivatives using different methods.
| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Classical Hantzsch | 2-Bromoacetophenone, Thiourea | Reflux in Ethanol | ~58% | [6] |
| Classical Hantzsch | Acetophenone, Thiourea, Iodine | Reflux | Not specified | [14] |
| Microwave-Assisted | 2-Hydroxy-5-methyl acetophenone, Thiourea, I₂/Br₂ | Microwave (110W), 6-8 min | 90% | [6] |
| Microwave-Assisted | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Microwave (90°C), 30 min, Methanol (B129727) | 95% | [5][8] |
| Catalytic (Heterogeneous) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid, Conventional heating or ultrasonic irradiation | 79-90% | [10][11] |
| One-Pot Synthesis | Aromatic methyl ketones, Thiourea/N-substituted thioureas | Copper(II) bromide, Reflux in EtOAc | 68-90% | [15] |
Experimental Protocols
Classical Hantzsch Synthesis of 2-amino-4-phenylthiazole (B127512)
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry to obtain the crude product.[4]
Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole Derivatives
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
-
Copper silicate catalyst (10 mol%)
Procedure:
-
In a round bottom flask, add the substituted phenacyl bromide, thiourea, and copper silicate catalyst to ethanol.
-
Reflux the reaction mixture at 78°C.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to isolate the catalyst.
-
Pour the filtrate over crushed ice to precipitate the solid product.
-
Isolate the crude product by filtration and purify by recrystallization from hot ethanol.[12]
Biological Significance and Signaling Pathways
The enduring interest in 4-phenyl-2-aminothiazoles stems from their broad spectrum of biological activities. Derivatives of this scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[16][17][18] A particularly significant area of application is in the development of kinase inhibitors for cancer therapy.[17][19][20]
Inhibition of Kinase Signaling Pathways
Many 4-phenyl-2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and adhesion.[14] The 2-aminothiazole (B372263) scaffold has been identified as a novel template for the development of potent pan-Src kinase inhibitors.[19] A prime example is Dasatinib , a clinically approved anticancer drug that contains a 2-aminothiazole core.[17][19] Dasatinib effectively inhibits the activity of Src family kinases, thereby disrupting downstream signaling cascades that promote cancer cell growth and survival.[3][21][22]
Caption: Inhibition of the Src signaling pathway by Dasatinib.
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A.[1][23][24][25] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some 2-aminothiazole derivatives have been shown to inhibit VEGFR-2 signaling, thereby exerting anti-angiogenic effects.[17] The inhibition of VEGFR-2 blocks downstream signaling pathways, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][23][24]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
The journey of 4-phenyl-2-aminothiazoles from their discovery in the late 19th century to their current status as a cornerstone of modern drug discovery is a testament to the enduring power of chemical synthesis and the relentless pursuit of therapeutic innovation. The foundational Hantzsch synthesis has proven to be a remarkably adaptable and resilient reaction, evolving over time to meet the demands of contemporary chemistry. The diverse biological activities exhibited by this scaffold, particularly in the realm of kinase inhibition, have solidified its importance in the development of targeted therapies for cancer and other diseases. This technical guide has provided a comprehensive overview of the history, synthesis, and biological significance of 4-phenyl-2-aminothiazoles, offering valuable insights and practical protocols for researchers in the field. The continued exploration of this privileged structure promises to unveil new therapeutic opportunities and further enrich its already impressive legacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole, 4-octyl-2-phenyl- | 607360-75-8 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 14. Src family kinase - Wikipedia [en.wikipedia.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Dasatinib - Proteopedia, life in 3D [proteopedia.org]
- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 21. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 22. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 24. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on 5-Methyl-4-phenyl-2-thiazolamine Structural Analogs and Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 5-methyl-4-phenyl-2-thiazolamine and its structural analogs and derivatives as potential anticancer agents. The document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying signaling pathways involved in their therapeutic effects.
Core Compound and Its Significance
This compound serves as a key pharmacophore in the design and development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer drugs. The structural versatility of the thiazole (B1198619) ring allows for modifications that can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Synthesis of Structural Analogs
The synthesis of this compound derivatives often involves a multi-step process. A common strategy is the Hantzsch thiazole synthesis, which involves the reaction of a-haloketones with thiourea (B124793) or its derivatives. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides are synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives.
Representative Synthetic Protocol: Synthesis of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide
This intermediate is a key building block for a variety of analogs. A general synthetic procedure is as follows:
-
Step 1: Synthesis of this compound. A mixture of 1-phenyl-1-propanone and thiourea is reacted in the presence of a suitable oxidizing agent, such as iodine, in a solvent like ethanol. The reaction mixture is heated under reflux. Upon cooling, the product, this compound hydroiodide, precipitates and is collected by filtration. The free base is obtained by neutralization with an appropriate base, such as sodium bicarbonate.
-
Step 2: Synthesis of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. To a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or dioxane), chloroacetyl chloride is added dropwise at a low temperature (0-5 °C). A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred for several hours at room temperature. The resulting product, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, is then isolated by filtration and can be purified by recrystallization.
Biological Activity and Quantitative Data
Numerous studies have evaluated the in vitro anticancer activity of this compound derivatives against a panel of human cancer cell lines. The cytotoxicity is typically assessed using the MTT assay, and the results are expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | R Group (Substitution on acetamide) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -S-(1-methyl-1H-imidazol-2-yl) | A549 (Lung) | >1000 | [1] |
| 1b | -S-(1-methyl-1H-tetrazol-5-yl) | A549 (Lung) | 23.30 ± 0.35 | [1] |
| 1b | -S-(1-methyl-1H-tetrazol-5-yl) | NIH/3T3 (Fibroblast) | >1000 | [1] |
| 2a | 4-Fluorophenyl | SKNMC (Neuroblastoma) | >25 | [2] |
| 2b | 4-Chlorophenyl | SKNMC (Neuroblastoma) | 22.3 ± 1.89 | [2] |
| 2c | 4-Nitrophenyl | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |
| 2d | 3-Chlorophenyl | Hep-G2 (Liver) | 11.6 ± 0.12 | [2] |
Mechanism of Action: Induction of Apoptosis and PI3K/Akt Pathway Inhibition
The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without causing widespread inflammation. Furthermore, evidence suggests that these compounds may exert their effects by targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.
Apoptosis Induction
Studies have shown that treatment with these thiazole derivatives leads to characteristic morphological and biochemical changes associated with apoptosis. These include cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (B164497) on the cell surface. The induction of apoptosis is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers and is associated with tumor progression and drug resistance. Some 5-phenylthiazol-2-amine (B1207395) derivatives have been identified as inhibitors of this pathway.[3][4] By blocking the activity of PI3K, these compounds prevent the phosphorylation and activation of Akt, a key downstream effector. This inhibition leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Annexin V-FITC/PI Staining for Apoptosis Quantification
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[5][6]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins, such as caspases, Bcl-2, and Bax.
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.[7][8][9]
Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: A typical workflow for the synthesis and evaluation of novel anticancer compounds.
Proposed Signaling Pathway of Action
References
- 1. researchgate.net [researchgate.net]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening of 5-Methyl-4-phenyl-2-thiazolamine and Its Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in vitro screening methodologies applicable to 5-Methyl-4-phenyl-2-thiazolamine and its derivatives. While public data on the specific parent compound, this compound, is limited, extensive research on its substituted analogues has revealed significant potential in oncology. This document outlines the typical screening workflow, key experimental protocols, and data interpretation based on published studies of closely related molecules.
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of drugs like the kinase inhibitor Dasatinib.[1] Derivatives of this core are evaluated for a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory effects.[1][2][3]
General In Vitro Screening Workflow
A standard cascade for evaluating novel chemical entities like this compound derivatives involves a multi-stage process. This begins with broad cytotoxicity screening, followed by target-specific assays and selectivity profiling to identify promising lead compounds for further development.
Caption: A typical in vitro screening workflow for novel compounds.
Anticancer Activity of N-(5-methyl-4-phenylthiazol-2-yl) Derivatives
A key study by Evren et al. investigated a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer properties.[4][5] The compounds were evaluated for cytotoxicity against the A549 human lung adenocarcinoma cell line and the non-cancerous NIH/3T3 mouse fibroblast cell line to determine selectivity.
The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay. A lower IC₅₀ value indicates higher potency. The selectivity index (SI) is calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells), with a higher value indicating greater selectivity for cancer cells.
| Compound ID | Substitution | A549 IC₅₀ (µM)[4][5] | NIH/3T3 IC₅₀ (µM)[4][6] | Selectivity Index (SI) |
| 4a | 2-[(1-Methyl-1H-imidazol-2-yl)thio] | 30.63 ± 0.47 | > 1000 | > 32.6 |
| 4c | 2-[(1-methyl-1H-tetrazol-5-yl)thio] | 23.30 ± 0.35 | > 1000 | > 42.9 |
| Cisplatin | (Reference Drug) | 18.23 ± 0.25 | 115.50 ± 1.52 | 6.3 |
Data sourced from Evren et al. (2019).[4][5]
This protocol is adapted from the methodology used to evaluate the anticancer activity of 5-methyl-4-phenylthiazole derivatives.[4][7]
-
Cell Culture: A549 (human lung adenocarcinoma) and NIH/3T3 (mouse fibroblast) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The test compounds are first dissolved in DMSO to create stock solutions.[7] Serial dilutions are then prepared in the culture medium and added to the wells. A vehicle control (DMSO) is included. The plates are incubated for an additional 24-48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Apoptosis Induction
To understand the mechanism behind the observed cytotoxicity, further assays are conducted to determine if the compounds induce programmed cell death (apoptosis).
A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Caption: Workflow for assessing apoptosis via flow cytometry.
This protocol provides a general framework for assessing apoptosis.[7]
-
Cell Treatment: Seed and treat A549 cells with the test compound at its predetermined IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells using trypsin, then wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is detected in the FL1 channel and the PI signal in the FL2 channel. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Studies on N-(5-methyl-4-phenylthiazol-2-yl) derivatives showed they induced apoptosis in A549 cells, though to a lesser extent than the reference drug, cisplatin.[4][5]
Potential Molecular Targets and Signaling Pathways
The 2-aminothiazole scaffold is a well-known "kinase hinge-binder," suggesting that protein kinases are a probable target class for these compounds.[8] For example, Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of the BCR-Abl kinase and SRC family kinases. A plausible mechanism of action for cytotoxic this compound derivatives could involve the inhibition of key kinases in pro-survival signaling pathways, such as the MAPK/ERK pathway, leading to apoptosis.
Caption: Potential inhibition of the MAPK/ERK pathway by a thiazole (B1198619) derivative.
Further screening against a panel of purified kinases would be necessary to confirm the specific molecular target(s) and elucidate the precise mechanism of action.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 5-Methyl-4-phenyl-2-thiazolamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-4-phenyl-2-thiazolamine, with a specific focus on its solubility and stability. Understanding these parameters is critical for the advancement of research and development involving this compound, ensuring its effective and reliable application in various scientific contexts. While specific experimental data for this compound is not extensively published, this guide synthesizes information from structurally related compounds and established analytical methodologies to provide robust frameworks for its characterization.
Core Physicochemical Properties
This compound is a heterocyclic amine featuring a thiazole (B1198619) core, a functional group of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Its structure, incorporating both a phenyl and a methyl group, influences its solubility and stability profiles.
| Property | Value | Source |
| CAS Number | 30709-67-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂S | [1][3] |
| Molecular Weight | 190.26 g/mol | [1][3] |
| Appearance | Solid (crystalline) | [1] |
| Melting Point | 122-126 °C | [1] |
Solubility Profile
The solubility of a compound is a determining factor in its formulation, bioavailability, and utility in various experimental assays. Based on the general characteristics of thiazole derivatives and related aromatic compounds, a qualitative solubility profile for this compound can be projected. The presence of the phenyl group suggests a degree of lipophilicity, while the 2-amino group can contribute to solubility in polar and protic solvents, particularly under acidic conditions where it can be protonated.
A kinetic study involving a similar compound, 2-amino-5-methyl-4-phenylthiazole, was conducted in acetonitrile (B52724), indicating its solubility in this polar aprotic solvent. For a related derivative, 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid, it was noted to be sparingly soluble in water but soluble in polar aprotic solvents like DMF and DMSO, with DMSO being preferred for biological assays.[4]
Table of Expected Solubility:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Soluble | Favorable interactions with the polar functional groups of the molecule. |
| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The amino group can form hydrogen bonds, but the phenyl and methyl groups may limit extensive solubility in water. Solubility is expected to be higher in alcohols than in water. |
| Nonpolar | Hexane, Toluene | Poorly Soluble | The molecule's overall polarity is likely too high for significant solubility in nonpolar solvents. |
| Acidic Aqueous Solutions | Dilute HCl | Increased Solubility | Protonation of the amino group can form a more soluble salt. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, DMSO, ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for shake-flask solubility determination.
Stability Profile and Forced Degradation Studies
Assessing the chemical stability of a compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation, or stress testing, is a critical component of this assessment, providing insights into the intrinsic stability of the molecule.[5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8] The typical degradation range targeted in such studies is 5-20%.[9][10]
Based on the known chemistry of the 2-aminothiazole (B372263) scaffold, this compound is likely susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.[11][12][13]
Table of Forced Degradation Conditions:
| Stress Condition | Reagent/Method | Typical Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temperature to 60 °C |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temperature to 60 °C |
| Oxidative Degradation | 3-30% H₂O₂ | Room temperature |
| Thermal Degradation | Dry heat | 60-80 °C |
| Photostability | UV and visible light | ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/m²) |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at 60 °C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at 60 °C and sample at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and sample at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at 80 °C. Sample at various time points. Also, expose the stock solution to the same conditions.
-
Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity and detecting the formation of new chromophores. LC-MS can be employed for the identification of degradation products.
Caption: General workflow for a forced degradation study.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the quantification of this compound and for stability-indicating assays.[14][15] A reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
Proposed HPLC Method Parameters (Starting Point)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution may be necessary to resolve degradation products)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV-Vis spectral scan of the compound (likely in the range of 250-300 nm).
-
Injection Volume: 10 µL
Signaling Pathways
Currently, there is no specific information in the public domain linking this compound to defined signaling pathways. However, the 2-aminothiazole scaffold is a privileged structure in drug discovery and has been incorporated into molecules targeting a wide range of biological targets, including kinases, receptors, and enzymes.[5] Should this compound be investigated for its biological activity, pathway analysis would be a crucial subsequent step.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While compound-specific quantitative data is limited, the provided protocols and theoretical framework offer a robust starting point for comprehensive characterization. The experimental workflows and analytical methods described herein are based on established pharmaceutical industry practices and regulatory guidelines, ensuring a scientifically sound approach to evaluating the physicochemical properties of this and similar molecules.
References
- 1. 2-Amino-5-methyl-4-phenylthiazole 97 30709-67-2 [sigmaaldrich.com]
- 2. 5-Methyl-4-phenyl-1,3-thiazol-2-amine | CAS#:30709-67-2 | Chemsrc [chemsrc.com]
- 3. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid | Benchchem [benchchem.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-4-phenyl-2-thiazolamine: A Scaffolding Approach for Kinase Inhibition in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 5-Methyl-4-phenyl-2-thiazolamine as a potential kinase inhibitor. While direct and extensive kinase profiling data for this specific compound is limited in publicly accessible literature, its structural analogs have demonstrated significant inhibitory activity against key oncogenic kinases, particularly Aurora kinases and MAP kinase-interacting kinases (Mnks). This guide consolidates the available biological data on close derivatives, outlines detailed experimental protocols for assessing kinase inhibition, and visualizes the relevant signaling pathways, providing a foundational resource for researchers interested in exploring the therapeutic potential of the this compound core.
Introduction: The Promise of the 2-Aminothiazole Scaffold
The thiazole (B1198619) ring is a five-membered heterocyclic motif containing both sulfur and nitrogen, which has been identified as a crucial component in a wide array of therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The development of small molecule kinase inhibitors has therefore become a major focus in modern drug discovery.
This compound represents a fundamental structure within the broader class of 2-aminothiazole-based kinase inhibitors. Its derivatives have shown promise in targeting critical kinases involved in cell cycle regulation and signal transduction.
Kinase Inhibition Profile: Insights from Structural Analogs
One notable example is the derivative 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) , a potent inhibitor of Aurora kinases A and B.[1][2] Another class of related compounds, 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives , has been identified as potent inhibitors of MAP kinase-interacting kinase 2 (Mnk2).[3]
Furthermore, a study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are direct derivatives of the core compound, has demonstrated cytotoxic effects against cancer cell lines.[4]
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the available quantitative data for key derivatives of the this compound scaffold.
| Compound/Derivative | Target Kinase/Cell Line | Activity Type | Value | Reference |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora Kinase A | K_i | 8.0 nM | [2] |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora Kinase B | K_i | 9.2 nM | [2] |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Carcinoma) | IC_50 | 23.30 µM | [4] |
Key Signaling Pathways
The known targets of this compound derivatives, Aurora kinases and Mnk2, are integral components of crucial cellular signaling pathways that regulate cell division and protein synthesis, respectively.
The Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[5][6] Their overexpression is linked to tumorigenesis and resistance to chemotherapy.[5] Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[6][7]
The Mnk2 Signaling Pathway
MAP kinase-interacting kinases (Mnks), including Mnk1 and Mnk2, are activated by the MAPK signaling pathway (p38 and ERK) and play a crucial role in protein synthesis by phosphorylating the eukaryotic initiation factor 4E (eIF4E).[8][9] The phosphorylation of eIF4E is a critical step in cap-dependent translation initiation, a process often hijacked by cancer cells to promote their growth and survival.
Experimental Protocols
To facilitate the investigation of this compound and its analogs as kinase inhibitors, this section provides detailed methodologies for in vitro kinase inhibition assays for both Aurora kinases and Mnk2.
Aurora Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available assay kits and is designed to measure the activity of Aurora kinases by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.1 mg/ml BSA, 2 mM DTT)
-
This compound or its derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of diluted Aurora kinase in kinase assay buffer to each well to start the reaction.
-
Include a "no kinase" control for background luminescence.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC_50 value by fitting the data to a dose-response curve.
Mnk2 Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric filter-binding assay to measure the incorporation of ³³P from [γ-³³P]ATP into a substrate peptide by Mnk2.
Materials:
-
Recombinant human Mnk2 kinase
-
Substrate peptide (e.g., a derivative of eIF4E)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound or its derivatives dissolved in DMSO
-
Phosphocellulose filter plates
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: Prepare a master mix containing kinase reaction buffer, substrate peptide, and [γ-³³P]ATP.
-
Reaction Setup:
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 18 µL of the reaction mixture to each well.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of diluted Mnk2 kinase in kinase reaction buffer to each well to start the reaction.
-
Include a "no kinase" control for background signal.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Filtration:
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Data Acquisition:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC_50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
While direct evidence for the kinase inhibitory activity of this compound is still emerging, the significant potency of its structural analogs against key cancer targets like Aurora kinases and Mnk2 strongly suggests that this scaffold holds considerable promise for the development of novel kinase inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers to initiate screening and lead optimization programs centered around this versatile chemical core.
Future research should focus on a comprehensive kinase panel screening of this compound to identify its primary targets. Subsequent structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity. Furthermore, cell-based assays and in vivo studies will be necessary to validate the therapeutic potential of promising derivatives. The exploration of the this compound scaffold could lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. apexbt.com [apexbt.com]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of 5-Methyl-4-phenyl-2-thiazolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Methyl-4-phenyl-2-thiazolamine via the Hantzsch thiazole (B1198619) synthesis. The Hantzsch synthesis is a fundamental and versatile method for the preparation of thiazole derivatives, which are significant structural motifs in numerous biologically active compounds.[1][2][3] This protocol outlines the reaction between an α-haloketone and thiourea (B124793) to yield the target aminothiazole.[2][4] Included are the necessary reagents, step-by-step experimental procedures, and data presentation in a structured format. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.
Introduction
Thiazole and its derivatives are a critical class of heterocyclic compounds widely found in pharmaceuticals and biologically active molecules, exhibiting a broad range of activities including antimicrobial, anti-inflammatory, and antifungal properties.[1][5] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring.[2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[2][6] In this protocol, we detail the synthesis of this compound, a specific aminothiazole derivative, by reacting an appropriate α-bromoketone with thiourea.
Reaction Scheme
The synthesis of this compound proceeds through the reaction of 2-bromo-1-phenyl-1-propanone with thiourea. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials:
-
2-Bromo-1-phenyl-1-propanone
-
Thiourea
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Water (distilled or deionized)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-phenyl-1-propanone (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).[6]
-
Reaction: Stir the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.[6][7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.[6]
-
Drying and Concentration: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.[6] The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification: The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane mixture to afford pure this compound.[6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| 2-Bromo-1-phenyl-1-propanone | C₉H₉BrO | 213.07 | 1.0 | 0.213 | - |
| Thiourea | CH₄N₂S | 76.12 | 1.2 | 0.091 | - |
| This compound | C₁₀H₁₀N₂S | 190.27[8] | - | - | (To be determined experimentally) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Hantzsch synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-5-methyl-4-phenylthiazole | 30709-67-2 | FA53951 [biosynth.com]
Application Notes and Protocols for 5-Methyl-4-phenyl-2-thiazolamine in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer potential of 5-Methyl-4-phenyl-2-thiazolamine and its derivatives. This document includes a summary of its cytotoxic effects on various cancer cell lines, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines. This data highlights the potential of this chemical scaffold in anticancer drug development.
| Compound ID | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide | A549 (Lung Adenocarcinoma) | 23.30 ± 0.35 | [1][2] |
| 2 | Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 | |
| 3 | Derivative with para-nitro moiety on N-phenyl ring | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | |
| 4 | Derivative with meta-chlorine on N-phenyl ring | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | |
| 5 | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A Kinase (Enzymatic Assay) | Ki = 8.0 nM | [3][4] |
| 6 | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora B Kinase (Enzymatic Assay) | Ki = 9.2 nM | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its derivatives in an anticancer context.
Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, OVCAR-4)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 10, 25, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound derivatives using flow cytometry.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound derivatives on cell cycle progression.
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Kinase Inhibition Assay (PI3Kα and Aurora Kinase)
This protocol outlines a general procedure for evaluating the inhibitory activity of this compound derivatives against specific kinases.
Materials:
-
Recombinant human PI3Kα or Aurora A/B kinase
-
Kinase-specific substrate (e.g., PIP2 for PI3Kα)
-
ATP
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations to the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 or Ki value.
Visualizations
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow.
Caption: General experimental workflow for anticancer evaluation.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Proposed inhibition of Aurora Kinases leading to mitotic arrest.
References
Application Notes and Protocols for Testing 5-Methyl-4-phenyl-2-thiazolamine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental design for evaluating the cytotoxic effects of 5-Methyl-4-phenyl-2-thiazolamine. The enclosed protocols detail a multi-faceted approach to characterize the compound's impact on cell viability, proliferation, and the induction of cell death pathways, including apoptosis and necrosis. While the specific cytotoxic mechanism of this compound is not extensively documented, derivatives of thiazole (B1198619) have been investigated for their potential cytotoxic properties, particularly against cancer cell lines.[1][2][3][4][5] This experimental design, therefore, employs a panel of well-established assays to screen for cytotoxic activity and elucidate potential mechanisms of action.
Experimental Design Workflow
The overall experimental workflow is designed to systematically assess the cytotoxicity of this compound, starting with a broad assessment of its impact on cell viability and progressing to more specific assays to determine the mode of cell death.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 2. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cytotoxicity, optical spectroscopy and computational binding analysis of 4-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl]phenyl benzoate in calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole (B1198619) derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The thiazole ring is a core structure in several clinically important drugs, highlighting its potential as a scaffold for the development of new therapeutic agents.[2] Of particular interest is the antimicrobial potential of thiazole derivatives, especially in the face of rising antimicrobial resistance, which poses a significant global health threat.[3]
These application notes provide a detailed protocol for the comprehensive antimicrobial screening of novel thiazole derivatives. The described methodologies cover the determination of essential antimicrobial parameters, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, this document outlines assays to investigate the potential mechanism of action of these compounds.
Experimental Protocols
Preparation of Thiazole Derivatives and Controls
-
Compound Solubilization : Dissolve thiazole derivatives in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution of known concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Control Preparation : Prepare stock solutions of a positive control antibiotic (e.g., Ampicillin, Ciprofloxacin) and a negative control (the solvent used for the derivatives, e.g., DMSO).
Bacterial Strains and Culture Conditions
-
Bacterial Panel : Utilize a panel of clinically relevant bacterial strains for screening. This should include Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).
-
Culture Media : Use appropriate broth and agar (B569324) media for bacterial growth, such as Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).[4]
-
Inoculum Preparation :
-
Streak the bacterial strains from frozen stocks onto MHA plates and incubate at 37°C for 18-24 hours.
-
Pick 3-5 isolated colonies and inoculate into MHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the assay.[6]
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The broth microdilution method is a standard and efficient way to determine MIC values.[6][8][9]
-
Serial Dilutions :
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the thiazole derivative stock solution (at the highest desired concentration) to the first well of each row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
-
Inoculation : Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls :
-
Positive Control : Wells containing MHB and the bacterial inoculum, but no thiazole derivative.
-
Negative Control : Wells containing MHB only, to check for sterility.
-
Solvent Control : Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds and the bacterial inoculum, to ensure the solvent has no inhibitory effect.
-
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation : The MIC is the lowest concentration of the thiazole derivative at which there is no visible turbidity (bacterial growth).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.[5][10][11][12]
-
Sub-culturing : Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating : Spot-plate the aliquots onto separate, labeled MHA plates.
-
Incubation : Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation : The MBC is the lowest concentration of the thiazole derivative that results in no colony formation on the MHA plate, indicating a 99.9% or greater reduction in the initial inoculum. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[5]
Data Presentation
The following tables present hypothetical antimicrobial screening data for a series of novel thiazole derivatives (TD-1 to TD-5).
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives (µg/mL)
| Compound | S. aureus ATCC 29213 | B. subtilis ATCC 6633 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| TD-1 | 16 | 32 | 64 | >128 |
| TD-2 | 8 | 16 | 32 | 64 |
| TD-3 | 32 | 64 | 128 | >128 |
| TD-4 | 4 | 8 | 16 | 32 |
| TD-5 | 64 | 128 | >128 | >128 |
| Ampicillin | 0.5 | 0.25 | 4 | 16 |
| Ciprofloxacin | 0.25 | 0.125 | 0.06 | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) of Thiazole Derivatives (µg/mL)
| Compound | S. aureus ATCC 29213 | B. subtilis ATCC 6633 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| TD-1 | 32 | 64 | 128 | >128 |
| TD-2 | 16 | 32 | 64 | 128 |
| TD-3 | 64 | 128 | >128 | >128 |
| TD-4 | 8 | 16 | 32 | 64 |
| TD-5 | 128 | >128 | >128 | >128 |
| Ampicillin | 1 | 0.5 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 |
Visualization of Protocols and Pathways
Caption: Experimental workflow for antimicrobial screening.
Caption: Postulated mechanism of action for thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. protocols.io [protocols.io]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
Application Notes and Protocols for Bioassay Development: 5-Methyl-4-phenyl-2-thiazolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and executing bioassays to characterize the biological activity of 5-Methyl-4-phenyl-2-thiazolamine. This document includes detailed protocols for assessing its potential as a kinase inhibitor and its cytotoxic effects on cancer cell lines.
Introduction
This compound belongs to the thiazole (B1198619) class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of this core structure have shown promise as inhibitors of key cellular signaling pathways, particularly those involving protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1]
This document outlines protocols for two key bioassays: a kinase inhibition assay to determine the compound's effect on specific enzyme activity and a cell viability assay to assess its cytotoxic potential against cancer cells.
Data Presentation: In Vitro Efficacy of Thiazole Derivatives
The following tables summarize the reported in vitro activities of various thiazole derivatives, providing a comparative context for the potential efficacy of this compound.
Table 1: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative | Target Kinase(s) | Assay Type | IC50/Ki Value | Reference |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | Biochemical | Ki = 8.0 nM | [3][4][5] |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora B | Biochemical | Ki = 9.2 nM | [3][4][5] |
| Thiazole Derivative 3b | PI3Kα | Biochemical | Not Specified | [6] |
| Thiazole Derivative 3b | mTOR | Biochemical | Not Specified | [6] |
| Thiazole Derivative 6a | PI3Kα | Biochemical | IC50 = 0.225 ± 0.01 µM | [7] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Biochemical | Not Specified | [3][4][5] |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives | Mnk2 | Biochemical | Not Specified | [8] |
Table 2: Cytotoxic Activity of Thiazole Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 Value | Reference |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Lung) | MTT | 23.30 ± 0.35 µM | [9][10] |
| 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid derivative | HepG2 (Liver) | MTT | ~1.61 ± 1.92 µg/mL | [11] |
| Thiazole-pyrrolotriazinone hybrid | MCF-7 (Breast) | Not Specified | Significant Cytotoxicity | [12] |
| Thiazole-pyrrolotriazinone hybrid | A549 (Lung) | Not Specified | Significant Cytotoxicity | [12] |
| Thiazole-pyrrolotriazinone hybrid | HepG2 (Liver) | Not Specified | Significant Cytotoxicity | [12] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | A549 (Lung) | Not Specified | 2.47 µM | [13] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4c | SKNMC (Neuroblastoma) | Not Specified | 10.8 ± 0.08 µM | [14] |
| Thiazole derivative 6a | OVCAR-4 (Ovarian) | Not Specified | 1.569 ± 0.06 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol is designed to quantify the inhibitory activity of this compound against a specific kinase of interest (e.g., Aurora Kinase A, PI3K). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[15][16] The luminescent signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase activity in the presence of an inhibitor.
Materials:
-
Purified active kinase (e.g., Aurora A, PI3Kα)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
This compound (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the Kinase Reaction Buffer. A common starting concentration range is 100 µM to 1 nM. Include a vehicle control (buffer with the same final concentration of DMSO).
-
Kinase Reaction Setup:
-
In a white, opaque multiwell plate, add the following components in the specified order:
-
Kinase Reaction Buffer
-
Test compound dilutions or vehicle control
-
Purified kinase enzyme
-
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for the recommended reaction time (e.g., 60 minutes).
-
-
Terminate Reaction and Deplete ATP:
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of kinase activity) using a non-linear regression curve fit.
-
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of a compound on cultured cancer cells.[18] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[19]
Materials:
-
Cancer cell line (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting concentration range is 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a set of wells with medium only (blank).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.
-
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) using a non-linear regression curve fit.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a potential signaling pathway that may be targeted by this compound.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the MTT cell viability assay.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 11. 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid | Benchchem [benchchem.com]
- 12. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of 5-Methyl-4-phenyl-2-thiazolamine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis and biological evaluation of 5-Methyl-4-phenyl-2-thiazolamine and its analogs. The protocols are intended for use by qualified personnel in a laboratory setting.
Introduction
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1] This document details the synthesis of this compound, a key intermediate, and the subsequent synthesis and evaluation of its N-substituted analogs.
Synthesis of this compound
The synthesis of the core scaffold, this compound, is typically achieved through the Hantzsch thiazole (B1198619) synthesis. This classic method involves the condensation of an α-haloketone with a thiourea (B124793).[2] For the target molecule, the synthesis proceeds in two main steps: the α-bromination of 1-phenyl-1-propanone and the subsequent cyclization with thiourea.
Protocol 1: Synthesis of 2-Bromo-1-phenyl-1-propanone
Materials:
-
1-Phenyl-1-propanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-1-propanone (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude 2-bromo-1-phenyl-1-propanone.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Hantzsch Synthesis of this compound
Materials:
-
2-Bromo-1-phenyl-1-propanone
-
Thiourea
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-phenyl-1-propanone (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and neutralize with a saturated sodium bicarbonate solution to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide Analogs
A series of N-substituted analogs can be synthesized from the parent 2-aminothiazole. The following protocol is adapted from Evren et al. (2019) for the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides.[2][3][4][5]
Protocol 3: Synthesis of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (B128534) (TEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Wash the reaction mixture with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide.
Protocol 4: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides
Materials:
-
2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide
-
Various mercapto derivatives (e.g., 1-methyl-1H-imidazole-2-thiol, 1-methyl-1H-tetrazole-5-thiol)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of the appropriate mercapto derivative (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (1 equivalent) in acetone.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Evaluation of Analogs
The synthesized analogs can be evaluated for their biological activity, such as anticancer properties, using various in vitro assays.
Protocol 5: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549 lung adenocarcinoma) and normal cell lines (e.g., NIH/3T3 mouse embryonic fibroblasts)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The following table summarizes the in vitro anticancer activity of a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide analogs against A549 human lung adenocarcinoma and NIH/3T3 mouse fibroblast cell lines, as reported by Evren et al. (2019).[2][3][4][5]
| Compound ID | R Group (Substituted Thio moiety) | A549 IC₅₀ (µM)[2][3][4][5] | NIH/3T3 IC₅₀ (µM)[2][3][4][5] |
| 4a | 1-Methyl-1H-imidazol-2-yl | 30.50 ± 0.41 | >1000 |
| 4b | 4,5-Diphenyl-4H-1,2,4-triazol-3-yl | 120.30 ± 1.30 | >1000 |
| 4c | 1-Methyl-1H-tetrazol-5-yl | 23.30 ± 0.35 | >1000 |
| 4d | 5-Phenyl-1,3,4-oxadiazol-2-yl | 160.70 ± 2.10 | >1000 |
| 4e | 1,3-Benzothiazol-2-yl | 140.50 ± 1.50 | >1000 |
| 4f | Pyrimidin-2-yl | 210.60 ± 2.50 | >1000 |
| Cisplatin | - | 15.40 ± 0.25 | 180.20 ± 2.10 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
While the specific signaling pathways modulated by the this compound analogs from the presented study have not been fully elucidated, the broader class of 2-aminothiazole derivatives has been shown to target various signaling pathways implicated in cancer, such as those involving Src kinase and glutaminase.
Caption: General Src kinase signaling pathway and its inhibition by 2-aminothiazole analogs.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
Application Notes and Protocols: 5-Methyl-4-phenyl-2-thiazolamine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Substituted 4-phenylthiazoles, in particular, have garnered significant interest as versatile building blocks for the discovery of novel therapeutics.[1] 5-Methyl-4-phenyl-2-thiazolamine is a member of this class and holds potential for the development of inhibitors against a variety of biological targets. High-throughput screening (HTS) of small molecule libraries containing such compounds is a critical step in modern drug discovery, enabling the rapid identification of promising lead candidates.[2]
This document provides detailed application notes and protocols for the use of this compound and similar 4-phenylthiazole (B157171) derivatives in HTS campaigns. The methodologies described herein are based on established practices for both biochemical and cell-based screening assays.
Target Application: Kinase Inhibition in Oncology
Derivatives of the 4-phenylthiazole scaffold have shown potential as inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.[1] A key example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis.[1] The following protocols are presented in the context of screening for inhibitors of a representative protein kinase, such as VEGFR-2.
Representative Signaling Pathway: VEGFR-2
Caption: Simplified VEGFR-2 signaling pathway and the putative inhibitory action of this compound.
High-Throughput Screening Workflow
The process of identifying active compounds through HTS is a multi-step endeavor, beginning with assay development and culminating in hit confirmation and characterization.[2][3]
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
Protocol 1: Primary HTS - Biochemical Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol describes a generic, fluorescence-based biochemical assay to identify inhibitors of a target kinase.
Materials:
-
384-well, low-volume, black assay plates
-
Recombinant human kinase (e.g., VEGFR-2)
-
Fluorescently-labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 100 mM EDTA
-
This compound and other library compounds (10 mM in DMSO)
-
Positive Control: Staurosporine or other known kinase inhibitor
-
Negative Control: DMSO
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound (10 mM stock) into the wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.
-
Control Wells: Designate columns for controls:
-
Negative Control: Add 50 nL of DMSO.
-
Positive Control: Add 50 nL of a known inhibitor at a concentration that yields >80% inhibition.
-
-
Enzyme Addition: Prepare a solution of the kinase in assay buffer. Dispense 25 µL of the kinase solution into each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Prepare a solution containing both the peptide substrate and ATP in assay buffer. Add 25 µL of this solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 10 µL of Stop Solution to each well.
-
Data Acquisition: Read the plate on a suitable fluorescence plate reader according to the substrate manufacturer's instructions.
Protocol 2: Secondary Assay - Cell-Based Proliferation Assay
This protocol is used to confirm the activity of hits from the primary screen in a more biologically relevant context.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other relevant cell line
-
Cell Culture Medium: EGM-2 or appropriate medium
-
384-well, clear-bottom, tissue culture-treated plates
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
Hit compounds (freshly ordered or re-synthesized)
-
Positive Control: Known cytotoxic agent or kinase inhibitor
-
Negative Control: DMSO
Procedure:
-
Cell Plating: Seed HUVECs into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a dose-response plate by performing serial dilutions of the hit compounds in culture medium. A typical starting concentration is 20 µM.
-
Compound Addition: Add 10 µL of the diluted compounds to the cell plates. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Add 10 µL of the resazurin-based reagent to each well. Incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
Data Presentation
Effective HTS relies on robust statistical measures to ensure data quality and to identify true hits.[2]
Table 1: Assay Quality Control Statistics
| Parameter | Value | Acceptance Criteria | Description |
| Z'-Factor | 0.78 | > 0.5 | A measure of assay robustness, comparing the signal window between positive and negative controls to the signal variation. |
| Signal-to-Background | 12.5 | > 5 | The ratio of the mean signal of the negative control to the mean signal of the positive control. |
| Coefficient of Variation (%CV) | 4.2% | < 10% | The standard deviation of the negative control wells divided by the mean, expressed as a percentage. |
Table 2: Primary HTS Results Summary
| Parameter | Value | Description |
| Library Size | 100,000 | Total number of compounds screened. |
| Hit Criteria | > 50% Inhibition | The threshold for a compound to be considered a primary hit. |
| Primary Hit Rate | 0.45% | The percentage of compounds meeting the hit criteria. |
| Number of Hits | 450 | Total primary hits identified for follow-up. |
Table 3: Hit Confirmation and Characterization for this compound
| Assay Type | Parameter | Value |
| Biochemical Assay | IC₅₀ | 1.2 µM |
| Cell-Based Assay | EC₅₀ | 5.8 µM |
IC₅₀: The half maximal inhibitory concentration in the biochemical assay. EC₅₀: The half maximal effective concentration in the cell-based proliferation assay.
Conclusion
The protocols and data presented provide a framework for utilizing this compound and related analogs in high-throughput screening campaigns, particularly in the context of kinase inhibitor discovery. The robust biochemical primary screen allows for the efficient identification of initial hits, while the cell-based secondary assay provides crucial validation of on-target activity in a physiological setting. This structured approach is fundamental to the successful identification of novel lead compounds for further drug development.
References
Application Notes and Protocols for In Vivo Formulation of 5-Methyl-4-phenyl-2-thiazolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-phenyl-2-thiazolamine is a synthetic small molecule belonging to the 2-aminothiazole (B372263) class of compounds. Molecules within this class have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The development of this and similar compounds for in vivo evaluation is often hampered by poor aqueous solubility, a common challenge in preclinical studies that can lead to low bioavailability and variable exposure.
These application notes provide a comprehensive guide to formulating this compound for in vivo studies in rodent models. The protocols outlined below are based on established methods for formulating poorly soluble compounds and take into account the physicochemical properties of 2-aminothiazole derivatives. The aim is to provide researchers with a starting point for developing stable and effective formulations for both oral and parenteral administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to developing a successful formulation. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S | PubChem[1] |
| Molecular Weight | 190.27 g/mol | PubChem[1] |
| Appearance | Crystalline solid | N/A |
| Melting Point | 122-126 °C | Sigma-Aldrich |
| Predicted pKa (Strongest Basic) | ~5.3 (Estimated based on 2-aminothiazole) | N/A |
| LogP (Predicted) | 2.7 | PubChem[1] |
Note: The predicted pKa suggests that the compound's solubility may increase in acidic conditions due to the protonation of the amino group. The predicted LogP value indicates that the compound is lipophilic, suggesting poor aqueous solubility.
Solubility Data
Quantitative solubility data is critical for selecting an appropriate formulation vehicle. The following table summarizes the known and estimated solubility of this compound and its close analog, 2-amino-4-phenylthiazole (B127512), in common preclinical vehicles.
| Solvent/Vehicle | This compound Solubility (mg/mL) | 2-amino-4-phenylthiazole Solubility (mg/mL) | Comments |
| Water | Sparingly soluble (Estimated < 0.1 mg/mL) | Sparingly soluble | Poor aqueous solubility is a key challenge. |
| Phosphate Buffered Saline (PBS, pH 7.2) | Very poorly soluble (Estimated < 0.1 mg/mL) | ~0.1 mg/mL (in 1:10 Ethanol:PBS) | Co-solvents are necessary for aqueous formulations. |
| Ethanol | Soluble (Estimated) | ~12 mg/mL | A useful co-solvent for both oral and parenteral formulations. |
| Dimethyl Sulfoxide (DMSO) | Soluble (Estimated) | ~10 mg/mL | A powerful solvent, but potential for toxicity and compound degradation should be considered, especially for long-term storage.[2] |
| Polyethylene Glycol 400 (PEG 400) | Soluble (Estimated) | N/A | A commonly used, safe vehicle for in vivo studies. |
| Corn Oil | Soluble (Estimated) | N/A | Suitable for oral or intraperitoneal administration of lipophilic compounds. |
Note: The solubility of this compound is estimated based on the data available for the structurally similar 2-amino-4-phenylthiazole and the general properties of lipophilic compounds. It is highly recommended that researchers determine the precise solubility of their specific batch of the compound in the selected vehicles before proceeding with formulation.
Experimental Protocols
The following protocols provide detailed methodologies for preparing formulations of this compound for oral and parenteral administration in rodents.
Protocol 1: Oral Gavage Suspension Formulation
Oral gavage is a common route for administering compounds in preclinical studies. For poorly soluble compounds like this compound, a suspension is often the most practical formulation.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose (or Hydroxypropyl Methylcellulose) and 0.1% (v/v) Tween 80 in sterile water
-
Mortar and pestle or homogenizer
-
Sterile water
-
Calibrated oral gavage needles
-
Appropriate animal model (e.g., mice, rats)
Methodology:
-
Vehicle Preparation:
-
To prepare 100 mL of the vehicle, heat approximately 50 mL of sterile water to 60-70°C.
-
Slowly add 0.5 g of Methylcellulose (or HPMC) while stirring to form a uniform dispersion.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Add the remaining 50 mL of cold sterile water and continue stirring until the solution is clear and uniform. Store at 2-8°C.
-
-
Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the compound accurately and place it in a mortar.
-
Add a small volume of the vehicle to the mortar and triturate the compound with the pestle to form a smooth paste. This step is crucial to ensure uniform particle size and prevent clumping.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Alternatively, a homogenizer can be used for more efficient particle size reduction and dispersion.
-
-
Administration:
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.
-
The typical administration volume for mice is 10 mL/kg and for rats is 5 mL/kg.
-
Administer the suspension to the animals using a calibrated oral gavage needle.
-
Workflow for Oral Gavage Suspension Preparation
Caption: Workflow for preparing an oral gavage suspension.
Protocol 2: Parenteral Formulation (Intraperitoneal or Intravenous)
For parenteral administration, the compound must be in a solution to avoid embolism and ensure bioavailability. Given the poor aqueous solubility of this compound, a co-solvent system is necessary.
Materials:
-
This compound
-
Vehicle: 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% sterile saline (0.9% NaCl)
-
Sterile, light-protected vials
-
Sterile syringes and filters (0.22 µm)
-
Appropriate animal model (e.g., mice)
Methodology:
-
Formulation Preparation (prepare fresh daily and protect from light):
-
In a sterile, light-protected vial, dissolve the accurately weighed this compound in DMSO. Gentle warming or sonication may be used to aid dissolution.
-
Add the PEG 400 to the solution and mix thoroughly.
-
Add the Tween 80 and mix until the solution is homogeneous.
-
Finally, add the sterile saline and mix well to obtain a clear solution.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected vial.
-
-
Administration:
-
The typical injection volume for intraperitoneal (IP) administration in mice is 10 mL/kg.
-
For intravenous (IV) administration, the volume should be lower, typically around 5 mL/kg, and the injection should be performed slowly.
-
Administer the formulation to the animals using appropriate sterile syringes and needles.
-
Workflow for Parenteral Formulation Preparation
Caption: Workflow for preparing a parenteral co-solvent formulation.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are likely under investigation, many 2-aminothiazole derivatives have been shown to interact with key cellular signaling pathways involved in cancer and inflammation. For instance, some analogs act as inhibitors of protein kinases, which are crucial components of signaling cascades that regulate cell growth, proliferation, and survival. A generalized schematic of a kinase signaling pathway that could be a potential target is shown below. Researchers should consider the putative mechanism of action of their compound when designing in vivo efficacy studies.
Generalized Kinase Signaling Pathway
References
Application Note: Quantification of 5-Methyl-4-phenyl-2-thiazolamine in Biological Samples
Introduction
5-Methyl-4-phenyl-2-thiazolamine is a substituted aminothiazole, a class of heterocyclic compounds with a wide range of biological activities.[1][2][3] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during preclinical and clinical development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical techniques for structurally similar aminothiazole derivatives and are in accordance with regulatory guidelines for bioanalytical method validation.[4][5][6][7]
Recommended Analytical Approaches
Two primary analytical techniques are recommended for the quantification of this compound in biological samples: HPLC-UV for routine analysis and LC-MS/MS for enhanced sensitivity and selectivity, which is often required for complex biological matrices.
-
HPLC-UV: This technique is widely accessible and robust, suitable for the quantification of analytes with sufficient chromophores. Given the aromatic nature of this compound, it is expected to have adequate UV absorbance for detection.
-
LC-MS/MS: This method offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection. It is the preferred method for bioanalysis due to its ability to minimize matrix effects and achieve low limits of quantification.[2]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.[2]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound if available
-
Acetonitrile (B52724) (HPLC grade), chilled
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a stock solution of the Internal Standard (1 mg/mL) in methanol.
-
From the stock solutions, prepare working solutions and a series of calibration standards by serial dilution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve the desired concentration range (e.g., 1-1000 ng/mL). Each standard should contain a fixed concentration of the IS.
-
Aliquot 100 µL of the biological sample (blank, calibration standard, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube (except for the blank matrix).
-
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by HPLC-UV or LC-MS/MS.
HPLC-UV Method Protocol
This protocol provides a starting point for developing a robust HPLC-UV method. Optimization of the mobile phase composition, column, and flow rate may be necessary.
Instrumentation and Conditions (based on a similar aminothiazole compound[1]):
-
HPLC System: An HPLC system with a UV detector (e.g., Waters Alliance e2695 with a 2487 dual λ absorbance detector).[1]
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 272 nm (this should be optimized for this compound).[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 40 °C.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from the protein precipitation step) onto the column.
-
Monitor the absorbance at the determined optimal wavelength.
-
Quantify the analyte by comparing the peak area of this compound to that of the internal standard and constructing a calibration curve.
LC-MS/MS Method Protocol
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound.
Instrumentation and Conditions (based on a similar aminothiazole compound[2]):
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: 5 mM ammonium (B1175870) formate (B1220265) with 0.1% v/v formic acid in water.
-
B: 95:5% v/v mixture of acetonitrile and methanol.
-
-
Elution: Isocratic with 85% A and 15% B.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the IS will need to be determined by direct infusion.
Procedure:
-
Optimize the mass spectrometer parameters (e.g., ion spray voltage, temperature, collision energy) by infusing a standard solution of this compound.
-
Determine the optimal MRM transitions for the analyte and the IS.
-
Equilibrate the LC-MS/MS system with the mobile phase.
-
Inject the prepared samples.
-
Acquire data using the optimized MRM transitions.
-
Quantify the analyte using the peak area ratio of the analyte to the IS against a calibration curve.
Method Validation and Data Presentation
A full validation of the chosen analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the results.[4][5][6][7] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting substances from the matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data Summary for a Structurally Similar Aminothiazole (21MAT)[2]
The following table summarizes the validation parameters for an LC-MS/MS method developed for a novel aminothiazole (21MAT) in rat plasma, which can serve as a reference for the expected performance of a method for this compound.
| Parameter | Result |
| Linearity Range | 1.25–1250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.25 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | No significant matrix effect observed |
Conclusion
The protocols outlined in this application note provide a robust starting point for the development and validation of analytical methods for the quantification of this compound in biological samples. Both HPLC-UV and LC-MS/MS are suitable techniques, with LC-MS/MS being the preferred method for bioanalysis due to its superior sensitivity and selectivity. Adherence to regulatory guidelines for method validation is essential to ensure the generation of high-quality, reliable data for drug development studies.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: 5-Methyl-4-phenyl-2-thiazolamine in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Methyl-4-phenyl-2-thiazolamine as a promising scaffold in the discovery of novel anti-inflammatory agents. This document outlines its mechanism of action, key signaling pathways involved, and detailed protocols for its evaluation.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. The thiazole (B1198619) nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory properties. This compound and its analogs have emerged as potent inhibitors of key inflammatory mediators. Their anti-inflammatory effects are attributed to the modulation of critical signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes and interference with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.
Mechanism of Action and Key Signaling Pathways
The anti-inflammatory activity of this compound derivatives is multifaceted, primarily targeting the following pathways:
-
Cyclooxygenase (COX) Inhibition: These compounds have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound derivatives have been shown to suppress the activation of NF-κB.
-
MAPK Signaling Pathway: The MAPK family, including p38 and JNK, plays a crucial role in the production of inflammatory mediators like TNF-α and IL-6. Inhibition of p38 and JNK phosphorylation is a key mechanism by which thiazole derivatives exert their anti-inflammatory effects.
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for evaluating the anti-inflammatory potential of this compound.
Caption: General experimental workflow for evaluating anti-inflammatory agents.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of this compound and its derivatives from various studies.
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Derivative 2a | 2.65 | 0.95 | 2.79 | Celecoxib |
| Derivative 2b | 0.239 | 0.191 | 1.25 | Celecoxib |
| Derivative 2j | >10 | 0.957 | >10.45 | Celecoxib |
Note: Data presented for thiazole carboxamide derivatives.[1]
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference Compound |
| Derivative 1 | 200 | 4 | 96.31 | Indomethacin (57.66%) |
| Derivative 2 | 200 | 4 | 72.08 | Indomethacin (57.66%) |
| Derivative 3 | 200 | 4 | 99.69 | Indomethacin (57.66%) |
Note: Data presented for 1,3,5-triazine (B166579) derivatives with thiazole-like bioactivity.[2]
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference Compound |
| Compound 51 | 3.1 (IC₅₀) | Not specified | Not specified | - |
| 5-methoxyflavone | Not specified | Dose-dependent decrease | Dose-dependent decrease | - |
Note: Data presented for a potent NF-κB inhibitor (Compound 51) and a flavone (B191248) with similar downstream effects.[3][4]
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening assay kit
-
This compound (test compound)
-
Celecoxib or Indomethacin (reference inhibitor)
-
Tris-HCl buffer
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor at various concentrations to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a further period (e.g., 10 minutes).
-
Stop the reaction according to the assay kit instructions.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Wistar albino rats (150-200 g)
-
This compound (test compound)
-
Indomethacin or Diclofenac sodium (reference drug)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups: control (vehicle), reference drug, and test compound groups (at least 3 doses).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
LPS-Stimulated Cytokine Release in Macrophages
This in vitro assay assesses the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the percentage of cytokine inhibition compared to the LPS-stimulated control group.
NF-κB Activation Assay (p65 Nuclear Translocation)
This protocol determines the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
This compound (test compound)
-
Nuclear and cytoplasmic extraction kit
-
Western blotting reagents
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Seed RAW 264.7 cells and treat with the test compound and/or LPS as described in the cytokine release assay.
-
After the desired incubation time (e.g., 1-2 hours for p65 translocation), wash the cells with cold PBS.
-
Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blotting for NF-κB p65, Lamin B1, and β-actin in both nuclear and cytoplasmic fractions.
-
Analyze the band intensities to determine the extent of p65 translocation to the nucleus and its inhibition by the test compound.
p38 MAPK Phosphorylation Assay (Western Blot)
This protocol assesses the inhibitory effect of this compound on the phosphorylation of p38 MAPK.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
This compound (test compound)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Seed and treat RAW 264.7 cells with the test compound and/or LPS for a short duration (e.g., 15-60 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting for phospho-p38 and total p38.
-
Analyze the band intensities to determine the ratio of phosphorylated p38 to total p38 and assess the inhibitory effect of the test compound.[5][6]
Conclusion
This compound represents a valuable chemical scaffold for the development of novel anti-inflammatory agents. Its mechanism of action, involving the inhibition of COX enzymes and modulation of the NF-κB and MAPK signaling pathways, provides multiple avenues for therapeutic intervention in inflammatory diseases. The protocols detailed in these application notes offer a robust framework for the comprehensive evaluation of this and related compounds, facilitating their progression from preclinical research to potential clinical candidates.
References
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methoxyflavone alleviates LPS-mediated lung injury by promoting Nrf2-mediated the suppression of NOX4/TLR4 axis in bronchial epithelial cells and M1 polarization in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-4-phenyl-2-thiazolamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Methyl-4-phenyl-2-thiazolamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and well-established method for synthesizing 2-aminothiazoles, including this compound, is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical starting materials are 2-bromo-1-phenyl-1-propanone and thiourea (B124793).
Q2: I am experiencing low yields in my synthesis. What are the common causes?
A2: Low yields in the Hantzsch synthesis of this compound can arise from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.
-
Impure Reactants: The purity of the α-haloketone and thiourea is crucial, as impurities can lead to side reactions.
-
Side Reaction Products: The formation of byproducts is a common reason for reduced yields.
-
Inefficient Purification: Product loss during the workup and purification steps can also contribute to a lower overall yield.
Q3: What are some common side reactions to be aware of?
A3: A notable side reaction, particularly under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole. The stability of reactants and intermediates can also influence the occurrence of other competing reactions.
Q4: How can I improve the purity of my final product?
A4: To enhance the purity of this compound, consider the following:
-
Use High-Purity Starting Materials: Ensure the α-haloketone and thiourea are of high purity.
-
Optimize Reaction Conditions: Fine-tuning the temperature, solvent, and reaction time can minimize the formation of byproducts.
-
Effective Purification Strategy: Recrystallization from a suitable solvent is a common and effective method. If recrystallization is insufficient, column chromatography over silica (B1680970) gel can be employed.[1]
Q5: Are there any specific safety precautions for this synthesis?
A5: Yes. The α-haloketone starting material, 2-bromo-1-phenyl-1-propanone, is a lachrymator and is corrosive. It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can also generate acidic byproducts, so caution should be exercised during the workup and neutralization steps.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low to No Product Formation | Inactive reagents | Verify the quality and purity of starting materials (2-bromo-1-phenyl-1-propanone and thiourea). |
| Incorrect reaction temperature | Optimize the reaction temperature. The Hantzsch synthesis often requires heating.[2] | |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. | |
| Formation of Multiple Products/Byproducts | Impure starting materials | Purify the α-haloketone and thiourea before use. Recrystallization or distillation are common methods. |
| Suboptimal reaction conditions | Adjust the reaction temperature and solvent. Different solvents can influence the reaction pathway and selectivity. | |
| Acid-catalyzed side reactions | If acidic conditions are leading to isomer formation, consider running the reaction in a neutral solvent. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent | After the reaction, pour the mixture into a weak base solution (e.g., 5% sodium carbonate) to precipitate the product.[2] |
| Inefficient extraction | If using liquid-liquid extraction, ensure the correct solvent polarity and perform multiple extractions to maximize recovery. | |
| Product is an Oil Instead of a Solid | Presence of impurities | Purify the crude product using column chromatography to remove impurities that may be preventing crystallization. |
| Incorrect pH during workup | Ensure the product is fully neutralized during the workup, as the salt form may be more soluble or oily. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Aminothiazole (B372263) Derivatives (Illustrative Examples)
| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol (B129727) | 90 (Microwave) | 0.5 | 95 | [3] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | Reflux | 8 | Lower than microwave | [3] |
| Ethyl 4-bromo-3-oxopentanoate | Thiourea | Ethanol | 50 (Microwave) | 0.08 | 74 | [4] |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | High | [2] |
Note: The data in this table is for structurally related 2-aminothiazole derivatives and is intended to illustrate the impact of different reaction parameters. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is a general procedure based on the Hantzsch thiazole synthesis.
Materials:
-
2-bromo-1-phenyl-1-propanone
-
Thiourea
-
Ethanol
-
5% Sodium Bicarbonate solution
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.2 equivalents) in ethanol.
-
To the stirred solution, add 2-bromo-1-phenyl-1-propanone (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol).
-
Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt and precipitate the product.[2]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with water to remove any inorganic salts.
-
Allow the product to air dry or dry in a desiccator.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
This protocol is a general guideline for a more rapid synthesis using microwave irradiation, adapted from the synthesis of related compounds.[3]
Materials:
-
α-Haloketone (e.g., 2-bromo-1-phenyl-1-propanone) (1 mmol)
-
Thiourea (1 mmol)
-
Methanol (2 mL)
Equipment:
-
Microwave reactor
-
Specialized microwave test tube with a cap
Procedure:
-
In a specialized microwave test tube, combine the α-haloketone (1 mmol) and thiourea (1 mmol).
-
Add methanol (2 mL) as the solvent.
-
Securely cap the test tube and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: Hantzsch synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Methyl-4-phenyl-2-thiazolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Methyl-4-phenyl-2-thiazolamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Solution |
| Incomplete Precipitation: The compound may be too soluble in the chosen solvent, even at low temperatures. | - Solvent Selection: Test a variety of solvents or solvent mixtures. Good solvents for recrystallization of similar 2-aminothiazoles include ethanol (B145695), isopropanol, and acetonitrile (B52724). A solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated is ideal. - Anti-Solvent Addition: If the compound is highly soluble in a particular solvent, an anti-solvent (a solvent in which the compound is poorly soluble) can be slowly added to the solution at an elevated temperature until turbidity is observed. The solution is then clarified by adding a small amount of the primary solvent and allowed to cool slowly. - Concentration: The initial solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound before cooling. |
| Premature Crystallization: The compound crystallizes too quickly during hot filtration, leading to loss of product on the filter paper. | - Pre-heated Funnel and Flask: Ensure that the funnel and receiving flask are pre-heated to the boiling point of the solvent to prevent a sudden drop in temperature. - Minimal Solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| Co-precipitation of Impurities: Impurities may precipitate along with the desired product. | - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice. - Second Recrystallization: If the purity is still low, a second recrystallization step may be necessary. |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Solution |
| High Solute Concentration: The concentration of the crude product in the solvent is too high. | - Add More Solvent: Add more hot solvent to the mixture to create a less saturated solution before allowing it to cool. |
| Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound's melting point is below the boiling point of the solvent. | - Change Solvent: Select a solvent with a lower boiling point. |
| Presence of Impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil instead of crystals. | - Pre-purification: Consider a preliminary purification step, such as a simple filtration through a plug of silica (B1680970) gel, to remove some of the impurities before recrystallization. |
Problem 3: Poor Separation During Column Chromatography
| Possible Cause | Solution |
| Inappropriate Mobile Phase: The polarity of the eluent is either too high or too low. | - TLC Optimization: First, optimize the solvent system using Thin Layer Chromatography (TLC). A good mobile phase should give the desired compound an Rf value of approximately 0.3-0.4. For 2-aminothiazole (B372263) derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly used. - Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution from a less polar to a more polar solvent system can be employed. |
| Column Overloading: Too much crude material has been loaded onto the column. | - Reduce Sample Load: Use a smaller amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Sample Application: The initial band of the sample at the top of the column is too broad. | - Dry Loading: Dissolve the crude product in a minimal amount of a polar solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully loaded onto the top of the column. |
| Peak Tailing: The amino group on the thiazolamine can interact with the acidic silanol (B1196071) groups on the silica gel, causing the compound to streak down the column. | - Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Hantzsch reaction?
A1: The Hantzsch synthesis of 2-aminothiazoles can lead to several types of impurities, including:
-
Unreacted Starting Materials: Residual α-haloketone (e.g., 1-bromo-1-phenylpropan-2-one) and thiourea.
-
Isomeric Byproducts: Formation of the isomeric 2-imino-3-methyl-4-phenyl-2,3-dihydrothiazole can occur, particularly under certain pH conditions.
-
Self-Condensation Products: The α-haloketone can undergo self-condensation, especially under basic conditions.
-
Dimeric Impurities: Formation of bis-thiazoles can occur.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on the polarity of the molecule, common solvents for recrystallization of similar 2-aminothiazole derivatives include ethanol, isopropanol, and acetonitrile. A mixed solvent system, such as ethanol/water, may also be effective. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific crude product.
Q3: What is a good starting mobile phase for column chromatography purification?
A3: A good starting point for developing a mobile phase for the column chromatography of this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A typical starting ratio would be in the range of 4:1 to 9:1 (hexane:ethyl acetate). The polarity can be gradually increased as needed. The addition of a small amount of triethylamine (e.g., 0.5%) to the mobile phase is highly recommended to prevent peak tailing.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography. Use the same mobile phase for TLC as for the column. The spots can be visualized under a UV lamp (typically at 254 nm) or by staining with an appropriate reagent, such as iodine vapor or a potassium permanganate (B83412) solution.
Q5: What analytical technique is suitable for determining the final purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and widely used method for determining the purity of aromatic compounds like this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
Quantitative Data Summary
The following tables provide representative data for the purification of crude this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Representative Data for Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Brownish solid | Off-white to pale yellow crystals |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 70-90% |
| Solvent System (Example) | - | Ethanol |
| Solvent Volume (Example) | - | ~10 mL per gram of crude material |
Table 2: Representative Data for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Example) | Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine |
| Crude Loading | 1g crude / 50g silica gel |
| Purity of Combined Fractions (by HPLC) | >99% |
| Recovery Yield | 80-95% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.5% triethylamine). Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). In a separate flask, add a small amount of silica gel and add the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 9:1 hexane:ethyl acetate).
-
Gradient Elution (Optional): If the compound does not elute or the separation is poor, gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
Technical Support Center: Crystallization of 5-Methyl-4-phenyl-2-thiazolamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of 5-Methyl-4-phenyl-2-thiazolamine.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂S | |
| Molecular Weight | 190.26 g/mol | |
| Melting Point | 122-126 °C | |
| Appearance | Solid | |
| Assay | ≥ 97% |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the crystallization of 2-aminothiazole (B372263) derivatives?
A1: Based on literature for similar compounds, common solvents for the crystallization of 2-aminothiazole derivatives include alcohols like methanol (B129727) and ethanol.[1][2] Solvent mixtures such as DMF/water have also been reported to be effective.[3] For purification, recrystallization from ethyl acetate (B1210297) has been mentioned for a related thiazole (B1198619) derivative.[4] It is recommended to perform a solvent screen to find the optimal solvent or solvent system for this compound.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, often occurs when the solution is too saturated or the cooling process is too rapid. Since the melting point of this compound is 122-126 °C, using a high-boiling point solvent might lead to this issue if the solution temperature is above the compound's melting point at that concentration. To resolve this, you can try the following:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool down very slowly. Insulating the flask can help.
-
Consider using a different solvent or a co-solvent system.
Q3: I am not getting any crystals upon cooling. What could be the problem?
A3: Failure to form crystals can be due to several factors:
-
The solution is not saturated: Too much solvent may have been used. Try to evaporate some of the solvent to increase the concentration.
-
Supersaturation without nucleation: The solution may need a trigger to start crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.
-
Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, a solvent in which the compound is less soluble, or an anti-solvent system, should be considered.
Q4: The crystal yield is very low. How can I improve it?
A4: To improve a low crystal yield, consider these strategies:
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool the solution to a lower temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.
-
Concentrate the mother liquor: After filtering the initial crop of crystals, you can concentrate the remaining solution by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
Q5: Is polymorphism a concern for this compound?
A5: While there is no specific data on the polymorphism of this compound, polymorphism has been observed in related thiazole derivatives.[5][6] Different crystalline forms (polymorphs) can have different physical properties. If you observe variability in your crystallization outcomes (e.g., different crystal shapes, melting points), polymorphism could be a factor. Screening different solvents and crystallization conditions can help in identifying and controlling the formation of specific polymorphs.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not supersaturated.- Inappropriate solvent choice.- Nucleation is inhibited. | - Concentrate the solution by slowly evaporating the solvent.- Perform a solvent screen to find a more suitable solvent or solvent system.- Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| "Oiling Out" / Amorphous Precipitate | - High degree of supersaturation.- Cooling rate is too fast.- The compound may have a low melting point relative to the boiling point of the solvent. | - Re-heat the solution and add a small amount of additional solvent.- Slow down the cooling process by insulating the flask.- Use a co-solvent to reduce the solubility of the compound more gradually. |
| Low Yield | - Too much solvent was used.- The compound is highly soluble in the chosen solvent at low temperatures.- Premature filtration. | - Reduce the amount of solvent used to dissolve the compound.- Use an anti-solvent to decrease the compound's solubility.- Ensure the solution is sufficiently cooled to maximize precipitation before filtration. |
| Impure Crystals | - Crystallization occurred too rapidly, trapping impurities.- The crude material has a high level of impurities. | - Ensure the solution cools slowly.- Consider a pre-purification step like column chromatography before crystallization.- If crystals are colored, consider adding activated charcoal to the hot solution before filtration (if chemically compatible). |
| Fine Powder Instead of Crystals | - Very rapid crystallization from a highly supersaturated solution. | - Reduce the initial concentration of the solution.- Slow down the cooling rate. |
Experimental Protocols
General Single-Solvent Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests. Based on related compounds, suitable starting solvents to screen include ethanol, methanol, and ethyl acetate.[1][2][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was added, perform a hot filtration to remove them. It is important to pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. For an improved yield, further cool the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals, for example, in a vacuum oven, until a constant weight is achieved.
Qualitative Solubility Screening
A systematic approach to finding a suitable crystallization solvent is crucial. The following table provides a general guideline for selecting solvents to test.
| Solvent Category | Examples | Expected Solubility of this compound |
| Protic Solvents | Ethanol, Methanol | Likely soluble when hot, less soluble when cold. Good candidates for single-solvent recrystallization.[1][2] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, DMF | May show good solubility. DMF might be part of a solvent/anti-solvent system (e.g., DMF/water).[3][4] |
| Non-polar Solvents | Hexane, Toluene | Likely to be poorly soluble. Could be used as anti-solvents. |
Visualizations
Troubleshooting Workflow for Crystallization
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.
Caption: A flowchart for troubleshooting common crystallization outcomes.
Logical Relationships in Solvent Selection
This diagram outlines the decision-making process for selecting an appropriate solvent system for crystallization.
Caption: Decision tree for selecting a suitable crystallization solvent.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 5. Polymorphism in the structure of N-(5-methyl-thia-zol-2-yl)-4-oxo-4 H-chromene-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Phenyl-2-Thiazolamine Derivatives in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenyl-2-thiazolamine derivatives. The information provided is designed to help address common stability issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Discoloration of Stock Solutions
Symptom: Your stock solution of a 4-phenyl-2-thiazolamine derivative, often prepared in solvents like DMSO, changes color over time (e.g., turns yellow or brown).
Potential Cause: Discoloration can be an indicator of chemical degradation. Thiazole-containing compounds can be susceptible to oxidation and photo-induced degradation, which may lead to the formation of colored byproducts.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of your 4-phenyl-2-thiazolamine derivative immediately before use to minimize degradation.[1]
-
Solvent Selection: The stability of 2-aminothiazole (B372263) derivatives can be dependent on the solvent used. While DMSO is a common solvent, some studies on similar compounds have shown better stability in acetone (B3395972).[1] If your experimental design allows, consider testing alternative high-purity solvents like acetone or acetonitrile (B52724).
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, as 2-aminothiazole derivatives can be susceptible to photodegradation.[1]
-
Purity Analysis: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and identify any degradation products.
Issue 2: Precipitation in Stock Solutions
Symptom: You observe the formation of a precipitate in your stock solution upon storage, even at low temperatures.
Potential Cause: Precipitation can result from several factors, including poor solubility in the chosen solvent, temperature fluctuations, or the formation of insoluble degradation products. The bulky phenyl group in 4-phenyl-2-thiazolamine derivatives increases their lipophilicity, which can reduce their solubility in aqueous solutions or even in some organic solvents over time.[1]
Troubleshooting Steps:
-
Verify Solubility: Ensure the compound is fully dissolved at the intended concentration. Gentle warming or sonication may be required.
-
Solvent Optimization: If precipitation persists, consider using a more suitable organic solvent or a co-solvent system.
-
Storage Conditions: Store solutions at a constant, appropriate temperature. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but first confirm the freeze-thaw stability of your specific derivative.[1]
-
Prepare Fresh: As with discoloration, preparing fresh solutions is the most reliable way to avoid issues with precipitation of the parent compound or its degradants.[1]
Issue 3: Inconsistent or Non-Reproducible Experimental Results
Symptom: You are observing high variability or a lack of reproducibility in your experimental data when using solutions of 4-phenyl-2-thiazolamine derivatives.
Potential Cause: Inconsistent results are often a downstream effect of compound instability. If the concentration of the active compound is decreasing over the course of an experiment due to degradation, it will lead to unreliable data.
Troubleshooting Steps:
-
Assess Solution Stability: Perform a time-course experiment where you analyze the purity of your experimental solution by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) under the same conditions as your assay (temperature, light exposure, etc.).
-
pH Control: The stability of compounds with an amino group, like 2-aminothiazole derivatives, can be pH-dependent.[1] Ensure your experimental medium is buffered to a stable and appropriate pH for your assay.
-
Minimize Exposure to Harsh Conditions: Protect your solutions from prolonged exposure to light, extreme temperatures, and strong acidic or basic conditions.
-
Workflow for Troubleshooting Stability: The following diagram outlines a logical workflow for troubleshooting stability issues.
Caption: A logical workflow for troubleshooting stability issues with 4-phenyl-2-thiazolamine derivatives.
Frequently Asked Questions (FAQs)
Q1: In which solvents are 4-phenyl-2-thiazolamine derivatives most stable?
A1: While specific data for every derivative is not available, general guidance suggests that stability is solvent-dependent. One study on a similar 2-aminothiazole derivative indicated good stability in acetone, with some degradation observed in DMSO and chloroform.[1] It is recommended to perform a preliminary stability assessment in the solvent of your choice if long-term storage is required. For aqueous solutions, ensure the pH is controlled with a suitable buffer.
Q2: How does pH affect the stability of these compounds?
A2: The 2-amino group on the thiazole (B1198619) ring can be protonated under acidic conditions, which can alter the molecule's stability.[1] Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of susceptible functional groups that may be present on the derivative.[1] It is advisable to maintain the pH of your aqueous solutions within a neutral and buffered range, unless your experiment specifically requires acidic or basic conditions.
Q3: Are 4-phenyl-2-thiazolamine derivatives sensitive to light?
A3: Yes, 2-aminothiazole derivatives have been shown to be susceptible to photodegradation.[1] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.[1] Therefore, it is crucial to protect solutions of these compounds from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the expected degradation pathways for 4-phenyl-2-thiazolamine derivatives?
A4: While specific degradation pathways for all derivatives have not been elucidated, based on the chemistry of the 2-aminothiazole scaffold, potential degradation pathways include:
-
Oxidation: The electron-rich thiazole ring and the amino group can be susceptible to oxidation.
-
Photodegradation: As mentioned, light can induce degradation, potentially through reactions with singlet oxygen.
-
Hydrolysis: Under strong acidic or basic conditions, hydrolysis of amide or ester functionalities on the derivative, or even opening of the thiazole ring, may occur.
Q5: How can I develop a stability-indicating HPLC method for my specific 4-phenyl-2-thiazolamine derivative?
A5: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you will need to perform a forced degradation study. This involves subjecting your compound to various stress conditions to generate the potential degradants. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section below.
Data Presentation
| Stress Condition | General Stability of 2-Aminothiazole Derivatives | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation, especially at elevated temperatures. | Hydrolysis products of susceptible functional groups, potential ring opening under harsh conditions. |
| Basic Hydrolysis | Susceptible to degradation. | Hydrolysis products, potential rearrangement products. |
| Oxidation | Susceptible to oxidation. | Oxidized derivatives, N-oxides. |
| Thermal | Generally stable at ambient temperatures, but degradation can occur at elevated temperatures over time. | Thermally induced decomposition products. |
| Photolysis | Susceptible to degradation upon exposure to UV and visible light. | Photo-oxygenation products, rearranged products.[2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh the desired amount of the 4-phenyl-2-thiazolamine derivative.
-
Add the appropriate volume of a high-purity solvent (e.g., HPLC-grade DMSO, acetone, or acetonitrile) to achieve the target concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the solution in an amber vial to protect it from light.
-
For short-term storage, keep the solution at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C, after confirming freeze-thaw stability.[1]
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.
Caption: A general workflow for conducting a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a solution of the 4-phenyl-2-thiazolamine derivative in a suitable solvent (e.g., a mixture of water or buffer and an organic co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours), taking samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period, taking samples at various time points.
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C) in the dark. Sample at various time points.
-
Photolytic Degradation: Expose the drug solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be kept in the dark under the same temperature conditions. Sample at various time points.
-
Analysis: Analyze all samples by a suitable HPLC method. A good starting point for method development is a C18 column with a gradient elution using a mobile phase of acetonitrile and water (or a buffer like ammonium (B1175870) acetate) with an acidic modifier like formic acid. A photodiode array (PDA) detector is useful for monitoring peak purity. If significant degradation is observed, LC-MS can be used to identify the mass of the degradation products.
Signaling Pathways
4-Phenyl-2-thiazolamine derivatives have been investigated as inhibitors of several protein kinases involved in disease-related signaling pathways. Understanding these pathways can provide context for the mechanism of action of these compounds.
Spleen Tyrosine Kinase (SYK) Signaling Pathway
SYK is a key mediator of signal transduction downstream of various cell surface receptors, and its inhibition is a therapeutic target for inflammatory diseases and some cancers.
Caption: Inhibition of the SYK signaling pathway by 4-phenyl-2-thiazolamine derivatives.
Aurora Kinase Signaling Pathway
Aurora kinases are crucial for the regulation of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora Kinase signaling, leading to mitotic arrest and apoptosis.
EGFR/PI3K/AKT/mTOR Signaling Pathway
This is a critical pathway in many cancers, regulating cell growth, proliferation, and survival. Some 2-aminothiazole derivatives have been shown to inhibit components of this pathway.[3]
Caption: Potential inhibition points for 4-phenyl-2-thiazolamine derivatives in the EGFR/PI3K/AKT/mTOR pathway.
References
overcoming poor solubility of 5-Methyl-4-phenyl-2-thiazolamine in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 5-Methyl-4-phenyl-2-thiazolamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a thiazole (B1198619) derivative.[1][2][3][4] Thiazole-containing compounds are a significant class of heterocyclic molecules with a wide range of potential pharmacological activities.[5][6][7][8] However, their utility in research and development is often hampered by low aqueous solubility. This poor solubility can be attributed to the hydrophobic nature of the phenyl group and the overall molecular structure, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[5] Inadequate solubility can lead to challenges in conducting in vitro assays and developing oral formulations, potentially causing inaccurate experimental results and poor bioavailability.[9][10][11][12]
Q2: What are the initial steps to assess the solubility of this compound?
A2: A systematic approach is recommended. Begin by determining the compound's equilibrium solubility in water and relevant buffers for your experiments. Subsequently, evaluating the pH-solubility profile is crucial as many thiazole derivatives contain basic nitrogen atoms.[13] The ionization state of these atoms can significantly influence solubility.[13][14] These initial data points are essential for selecting an appropriate solubility enhancement strategy.[13]
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[9][15][16] The choice of method depends on the compound's physicochemical properties and the experimental requirements. Common approaches include:
-
pH Adjustment: Leveraging the basicity of the amine group to increase solubility in acidic conditions.[9][15][17]
-
Co-solvents: Using water-miscible organic solvents to increase the solubilizing capacity of the aqueous medium.[17][18][19]
-
Cyclodextrins: Encapsulating the compound within cyclodextrin (B1172386) molecules to form more soluble inclusion complexes.[15][20][21][22][23]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix to improve wettability and dissolution rate.[10][11][12][15][24]
-
Surfactants: Using surface-active agents to form micelles that can encapsulate the hydrophobic compound.[9][15]
Troubleshooting Guide
Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its kinetic solubility. The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out.
-
Solution:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and interfere with assays.
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent polarity. This can help maintain the compound in a supersaturated state for the duration of the experiment.[5]
-
Consider a Different Solubilization Technique: If precipitation persists even at low DMSO concentrations, it indicates that the intrinsic aqueous solubility is too low for the desired experimental concentration. In this case, you will need to employ a formulation strategy such as using co-solvents or cyclodextrins.
-
Problem 2: I need to prepare a stock solution at a specific concentration in an aqueous buffer, but the compound won't fully dissolve.
-
Possible Cause: The desired concentration is above the thermodynamic solubility of the compound in that specific buffer.
-
Solution:
-
pH Adjustment: Since this compound has a basic amine group, lowering the pH of the buffer can significantly increase its solubility.[25][26][27] Experiment with buffers of varying pH to find the optimal condition where the compound is sufficiently soluble and stable, and that is compatible with your experimental system.
-
Co-solvent System: Introduce a water-miscible co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to the aqueous buffer.[17][18][19][28] Start with a low percentage of the co-solvent and gradually increase it until the compound dissolves. Be mindful of the potential effects of the co-solvent on your experiment.
-
Heating and Sonication: Gently warming the solution and using a sonicator can help overcome the activation energy required for dissolution. However, be cautious as the compound may precipitate out upon cooling if the solution is supersaturated. Always check for stability at the intended storage and use temperature.
-
Problem 3: How do I choose the best solubilization technique for my specific application?
-
Consideration: The choice of technique is dictated by several factors including the required concentration, the type of experiment (e.g., in vitro cell-based assay, animal study), and the desired dosage form for in vivo studies.
-
Recommendation:
-
For in vitro assays , pH adjustment and the use of co-solvents are often the simplest and most direct methods. Cyclodextrins can also be effective, but it's important to verify that the cyclodextrin itself does not interfere with the assay.
-
For oral formulation development , solid dispersions and salt formation (if applicable) are powerful techniques to enhance bioavailability.[10][11][12][24] Cyclodextrin inclusion complexes are also a viable option.[15][20][21][22][23]
-
For parenteral formulations , co-solvents, surfactants, and cyclodextrins are commonly used.[9][17][18][19] The toxicity and regulatory acceptance of the chosen excipients are critical considerations.
-
Quantitative Data Summary
The following tables provide illustrative data on the solubility of this compound in various solvent systems. Note: These are representative values and actual solubility should be determined experimentally.
Table 1: Solubility in Different pH Buffers
| pH | Buffer System | Approximate Solubility (µg/mL) |
| 2.0 | 0.01 M HCl | 550 |
| 4.5 | 0.1 M Acetate (B1210297) Buffer | 120 |
| 7.4 | Phosphate Buffered Saline (PBS) | < 5 |
| 9.0 | 0.1 M Borate Buffer | < 5 |
Table 2: Solubility in Co-solvent Systems (in pH 7.4 PBS)
| Co-solvent | Concentration (% v/v) | Approximate Solubility (µg/mL) |
| Ethanol | 10% | 25 |
| Ethanol | 20% | 80 |
| Propylene Glycol | 10% | 30 |
| Propylene Glycol | 20% | 95 |
| PEG 400 | 10% | 45 |
| PEG 400 | 20% | 150 |
Table 3: Comparison of Solubilization Techniques
| Technique | Carrier/Agent | Drug-to-Carrier Ratio | Resulting Apparent Solubility (µg/mL) |
| Cyclodextrin Inclusion | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:2 (molar) | 250 |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 1:5 (w/w) | 400 |
| Micellar Solubilization | Polysorbate 80 (Tween® 80) | 1% (w/v) | 180 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment
-
Determine the pKa: If not known, determine the pKa of the amine group of this compound. This will guide the selection of an appropriate buffer pH.
-
Buffer Preparation: Prepare a buffer with a pH at least 1-2 units below the pKa of the amine group. A common choice is a citrate (B86180) or acetate buffer.
-
Dissolution: Weigh the required amount of the compound and add it to a volumetric flask.
-
Add Buffer: Add a small amount of the acidic buffer and vortex or sonicate until the compound is fully dissolved.
-
Final Volume: Bring the solution to the final volume with the buffer and mix thoroughly.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.
-
Verification: Confirm the final concentration using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to the chosen cyclodextrin (e.g., HP-β-CD). A 1:1 or 1:2 ratio is a good starting point.
-
Cyclodextrin Paste Formation: In a mortar, add the calculated amount of cyclodextrin. Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise while triturating with a pestle to form a homogeneous paste.[20]
-
Incorporation of Compound: Gradually add the weighed amount of the compound to the paste and continue kneading for 30-60 minutes.
-
Drying: The resulting paste is dried in an oven at 40-50°C until a constant weight is achieved.
-
Pulverization and Sieving: The dried complex is pulverized using the pestle and passed through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Powder Diffraction (XRPD).[21] The enhancement in solubility should be quantified by measuring the solubility of the complex in water.
Visualizations
Caption: Decision tree for selecting a solubilization strategy.
Caption: Workflow for preparing a stock solution.
References
- 1. 2-氨基-5-甲基-4-苯基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Methyl-4-phenyl-1,3-thiazol-2-amine | CAS#:30709-67-2 | Chemsrc [chemsrc.com]
- 4. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. scispace.com [scispace.com]
- 12. japer.in [japer.in]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 17. wjbphs.com [wjbphs.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. humapub.com [humapub.com]
- 21. iipseries.org [iipseries.org]
- 22. oatext.com [oatext.com]
- 23. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 24. jddtonline.info [jddtonline.info]
- 25. webhome.auburn.edu [webhome.auburn.edu]
- 26. byjus.com [byjus.com]
- 27. youtube.com [youtube.com]
- 28. youtube.com [youtube.com]
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole (B1198619) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this fundamental reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Hantzsch thiazole synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low or the reaction failing entirely?
A1: Low or no yield in a Hantzsch thiazole synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the quality of your starting materials.[1]
-
Inadequate Reaction Conditions: The temperature, reaction time, and choice of solvent are critical parameters. Many Hantzsch syntheses necessitate heating to proceed efficiently.[1] For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea (B124793) in methanol (B129727) can be heated to reflux (around 100°C) for 30 minutes.[1][2] Insufficient heating or premature termination of the reaction can lead to low conversion.
-
Reagent Quality: The purity of the α-haloketone and the thioamide (or thiourea) is paramount. Impurities can participate in unwanted side reactions, consuming starting materials and reducing the yield of the desired thiazole.[1][3]
-
Side Reactions: The formation of byproducts is a common culprit for low yields.[1][3] Careful control over reaction conditions can help minimize these competing pathways.
-
Steric Hindrance: When using bulky α-haloketones or thioamides, steric hindrance can significantly slow down the reaction rate. In such cases, more forcing conditions like higher temperatures and longer reaction times may be necessary.[4]
Q2: I'm observing the formation of an unexpected isomer. How can I control the regioselectivity?
A2: The condensation of α-haloketones with N-monosubstituted thioureas can potentially lead to two different regioisomers. The control of regioselectivity is highly dependent on the reaction conditions.
-
Neutral Conditions: In neutral solvents like ethanol (B145695) or methanol, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[3]
-
Acidic Conditions: Performing the reaction under acidic conditions, for example, using a mixture of 10M HCl and ethanol, can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[3][5][6]
Q3: The purification of my thiazole product is proving difficult. What are some effective strategies?
A3: Purification of thiazole derivatives can be challenging due to the presence of unreacted starting materials or side products with similar polarities.
-
Precipitation and Filtration: For many 2-aminothiazoles, the product can be precipitated by pouring the reaction mixture into a weak base solution, such as 5% aqueous sodium carbonate.[1][2][7] The resulting solid can then be collected by vacuum filtration.
-
Recrystallization: This is a powerful technique for purifying crude solid products. Ethanol is a commonly used solvent for recrystallizing 2-aminothiazoles.[1] A two-solvent system, such as ethanol-water or hexane-ethyl acetate (B1210297), can also be effective.[1]
-
Column Chromatography: For more challenging separations, column chromatography is a reliable method. A common mobile phase for analyzing thiazole products by Thin Layer Chromatography (TLC) is a mixture of ethyl acetate and hexane (B92381) (e.g., 50% ethyl acetate/50% hexane), which can be adapted for column chromatography.[2][3]
Q4: My reaction mixture has turned dark or formed a tar-like substance. What does this indicate?
A4: A significant and unexpected color change, particularly darkening or the formation of tar, often suggests decomposition of the starting materials or the product, or the formation of polymeric byproducts.[1] This can be caused by excessive heat or prolonged reaction times.[1] It is advisable to monitor the reaction progress using TLC to determine the optimal reaction time and avoid overheating.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[3][8] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction).[2][7][9] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.[2][9]
Q2: Are there greener alternatives to the traditional Hantzsch synthesis?
A2: Yes, due to the toxicity of α-haloketones, several more environmentally benign methods have been developed.[3][10] These include:
-
Alternative Starting Materials: Researchers have explored the use of α-diazoketones, α,β-unsaturated carbonyl compounds, and nitroepoxides as substitutes for α-haloketones.[3][10]
-
One-Pot, Multi-Component Reactions: These strategies combine multiple reaction steps into a single procedure, often utilizing greener catalysts and solvents.[3][11] For example, a one-pot synthesis of 2-aminothiazoles can be achieved from thiourea, methylcarbonyls, and iodine as an oxidant.[3]
-
Green Solvents and Catalysts: The use of water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions, along with reusable catalysts like silica-supported tungstosilisic acid, contributes to a more environmentally friendly synthesis.[3][11][12]
Q3: Can microwave irradiation be used to improve the Hantzsch synthesis?
A3: Yes, microwave irradiation has been shown to be an effective method for accelerating the Hantzsch thiazole synthesis.[1] It can dramatically shorten reaction times and, in some cases, improve yields compared to conventional heating methods.[1][13]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies on the Hantzsch thiazole synthesis, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Effect of Solvent, Catalyst, and Temperature on a One-Pot Hantzsch Thiazole Synthesis [11]
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | None | 25 | 12 | No reaction |
| 2 | Water | SiW.SiO₂ (15) | Reflux | 3.5 | 70 |
| 3 | Ethanol | None | 25 | 12 | No reaction |
| 4 | Ethanol | SiW.SiO₂ (15) | Reflux | 3.0 | 82 |
| 5 | Methanol | None | 25 | 12 | No reaction |
| 6 | Methanol | SiW.SiO₂ (15) | Reflux | 2.5 | 79 |
| 7 | 1-Butanol | SiW.SiO₂ (15) | Reflux | 2.0 | 85 |
| 8 | 2-Propanol | SiW.SiO₂ (15) | Reflux | 2.0 | 88 |
| 9 | Ethanol/Water (1:1) | SiW.SiO₂ (15) | 65 | 2.0 | 90 |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [13]
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | Methanol | Reflux | 8 h | 75 |
| 2 | Microwave | Methanol | 90 | 30 min | 95 |
| 3 | Microwave | Ethanol | 90 | 30 min | 92 |
| 4 | Microwave | DMF | 90 | 30 min | 85 |
| 5 | Microwave | Acetonitrile | 90 | 30 min | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole [1][2]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The solids should dissolve during heating.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with water to remove any inorganic salts.
-
Drying: Air-dry the solid on a watch glass or in a desiccator to a constant weight.
-
Purification (if necessary): Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-phenylthiazole.
Protocol 2: One-Pot Synthesis of Hantzsch Thiazole Derivatives using a Reusable Catalyst [11]
-
Reaction Mixture: In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (B42025) (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO₂, 15 mol%).
-
Solvent: Add 5 mL of an ethanol/water (1:1) mixture.
-
Reaction: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Isolation: Filter the hot solution to remove the solid product. Wash the collected solid with ethanol.
-
Purification: Dissolve the solid in acetone (B3395972). Filter the solution to remove the SiW.SiO₂ catalyst (which can be recovered and reused). Evaporate the acetone from the filtrate under reduced pressure.
-
Drying: Dry the resulting product in an oven at 60°C.
Visualizations
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for addressing low yield in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. synarchive.com [synarchive.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in 5-Methyl-4-phenyl-2-thiazolamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 5-Methyl-4-phenyl-2-thiazolamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via the Hantzsch thiazole (B1198619) synthesis. The primary reactants for this synthesis are 2-bromo-1-phenyl-1-propanone (α-bromopropiophenone) and thiourea (B124793).
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Quality of Starting Materials | Verify the purity of 2-bromo-1-phenyl-1-propanone and thiourea using appropriate analytical techniques (e.g., NMR, melting point). | The use of pure starting materials should lead to an increase in product yield. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. The Hantzsch synthesis can be sensitive to temperature fluctuations. Start with a literature-recommended temperature for similar thiazole syntheses (e.g., reflux in ethanol) and then systematically vary it. | An optimal temperature will maximize the reaction rate while minimizing the formation of byproducts. |
| Inappropriate Solvent | Screen different solvents. Alcohols such as ethanol (B145695) or methanol (B129727) are commonly used. The choice of solvent can significantly impact reactant solubility and reaction rate. | An ideal solvent will fully dissolve the reactants and facilitate the reaction, leading to a higher yield. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
Technical Support Center: Enhancing the Purity of 5-Methyl-4-phenyl-2-thiazolamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of 5-Methyl-4-phenyl-2-thiazolamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Hantzsch thiazole (B1198619) synthesis?
A1: The Hantzsch thiazole synthesis is a common method for preparing 2-aminothiazoles.[1][2][3][4] Consequently, typical impurities may include unreacted starting materials such as 1-phenyl-1-chloroacetone (or the corresponding bromo-ketone) and thiourea. Side-products from self-condensation of the α-haloketone or other side reactions can also be present.
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and commonly employed purification techniques for 2-aminothiazole (B372263) derivatives are recrystallization and column chromatography.[5][6] Recrystallization is often the preferred initial method due to its simplicity and cost-effectiveness. Column chromatography is utilized when recrystallization alone is insufficient to achieve the desired purity.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[7] A suitable eluent system for 2-aminothiazole derivatives is a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., in a 1:3 or 1:4 ratio) or chloroform (B151607) and methanol (B129727) (e.g., 9:1 v/v).[7] Visualization of the TLC spots can typically be achieved under UV light or by using an iodine chamber.[7] For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the recommended method.[8][9][10]
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of forming crystals. | The compound's solubility is too high in the hot solvent, causing it to separate as a liquid upon cooling. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.[5][6][7] - Consider using a different, less polar, or lower-boiling point solvent system.[6] - Employ a two-solvent recrystallization method. |
| No crystals form upon cooling. | The solution is not sufficiently saturated; too much solvent was used. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[7] - Add a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity appears, then reheat to clarify and cool slowly.[7] - If you have a pure crystal, "seed" the solution to initiate crystallization.[5] - Cool the solution to a lower temperature using an ice bath.[5] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | - Ensure you are using the minimum amount of hot solvent necessary for complete dissolution.[7] - Maximize crystal formation by cooling the solution in an ice bath after it has slowly cooled to room temperature.[6][7] |
| The purified product is still impure. | The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. Impurities may also have very similar solubility profiles. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] - Perform a second recrystallization.[7] - If the solution is colored, consider adding activated charcoal to the hot solution and performing a hot filtration before cooling.[11] |
Column Chromatography Troubleshooting
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. Below are common problems and solutions for the column chromatography of this compound.
| Problem | Potential Cause | Solution |
| Poor separation of the desired compound from impurities. | The polarity of the mobile phase is either too high or too low. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for good separation on the column.[5] - If the compound is not moving from the baseline (Rf = 0), increase the polarity of the mobile phase. - If the compound is running with the solvent front (Rf ≈ 1), decrease the polarity of the mobile phase.[7] |
| Significant peak tailing. | The basic amine group of the thiazolamine is interacting with the acidic silanol (B1196071) groups on the surface of the silica (B1680970) gel. | - Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-1%), to the mobile phase.[7] This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | - Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels. - Always maintain a level of solvent above the silica gel bed. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent. Suitable solvents to test include ethanol, isopropanol, or a solvent mixture like N,N-dimethylformamide (DMF)/water or ethyl acetate/hexane.[5][6] A good solvent will dissolve the compound when hot but result in poor solubility at room temperature.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system. A common starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.[7] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound. To mitigate peak tailing, consider adding 0.5-1% triethylamine to the mobile phase.[7]
-
Column Packing: Prepare a slurry of silica gel (70-230 mesh) in the chosen mobile phase and carefully pack a chromatography column.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and carefully load this powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Notes |
| Recrystallization | Ethanol or Isopropanol | Good for moderately polar compounds. |
| Recrystallization | DMF/Water | A solvent/anti-solvent system effective for polar compounds.[6] |
| Recrystallization | Ethyl Acetate/Hexane | A two-solvent system for compounds with intermediate polarity. |
| Column Chromatography | Hexane/Ethyl Acetate (with 0.5-1% Triethylamine) | A common mobile phase for silica gel chromatography of moderately polar compounds.[7] The triethylamine minimizes peak tailing.[7] |
| Column Chromatography | Chloroform/Methanol (with 0.5-1% Triethylamine) | A more polar mobile phase for compounds that do not elute with hexane/ethyl acetate. |
Visualization
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting decision tree for the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Photodegradation of Thiazole-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with photosensitive thiazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My thiazole-containing compound is degrading upon exposure to light. What is the likely chemical mechanism?
A1: A primary photodegradation mechanism for thiazole-containing compounds, particularly those with aryl substituents, involves a reaction with singlet oxygen. This can proceed via a [4+2] Diels-Alder cycloaddition, leading to the formation of an unstable endoperoxide that subsequently rearranges to form degradation products.[1] For some thiazole (B1198619) derivatives, photodegradation can also involve cleavage of the thiazole ring.
Q2: I am not observing any degradation of my thiazole compound during my photostability study. What could be the reason?
A2: There are several possibilities if you do not observe degradation:
-
Inherent Photostability: The compound may be inherently stable to light. Not all thiazole-containing compounds are photosensitive. For instance, sulfathiazole (B1682510) has been observed to be more stable under certain conditions compared to other thiazoles with specific aryl ring substitutions.[1]
-
Insufficient Light Exposure: Ensure your light source provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as recommended by ICH Q1B guidelines.
-
Inappropriate Solvent: The solvent used can influence photodegradation. Ensure the solvent is transparent in the wavelength range of the light source and does not quench the photochemical reaction.
-
Analytical Method Not Stability-Indicating: Your analytical method, typically HPLC, may not be able to separate the parent compound from its degradation products. It is crucial to develop and validate a stability-indicating method.
Q3: What are the key factors that can influence the rate of photodegradation of my thiazole compound?
A3: Several factors can affect the rate of photodegradation:
-
Chemical Structure: The type and position of substituents on the thiazole ring and any attached functional groups significantly impact photosensitivity.
-
pH of the Solution: The pH can alter the electronic state of the molecule, thereby affecting its light absorption and reactivity. For example, the anionic form of sulfathiazole is more susceptible to direct photodegradation.[2]
-
Presence of Excipients: In a formulated product, excipients can act as photosensitizers, accelerating degradation, or as photostabilizers. For example, cherry flavoring was found to sensitize losartan (B1675146) to light.[3]
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (higher energy) generally lead to faster degradation.[4]
-
Oxygen Concentration: For degradation pathways involving singlet oxygen, the concentration of dissolved oxygen is a critical factor.
Q4: How can I protect my photosensitive thiazole-containing compound?
A4: Protection strategies include:
-
Light-Resistant Packaging: Use of amber glass vials, opaque containers, or blister packs with foil backing can effectively shield the compound from light.[3]
-
Formulation Strategies: Incorporating photostabilizing excipients, such as UV absorbers or antioxidants, into the formulation can reduce degradation.[5]
-
Chemical Modification: In the drug design phase, modifications to the molecular structure can sometimes reduce photosensitivity without compromising pharmacological activity.
Troubleshooting Guides
Issue 1: I am observing unexpected or inconsistent results in my photostability testing.
-
Possible Cause 1: Temperature Fluctuations. Heat generated by the light source may be causing thermal degradation, confounding the photostability results.
-
Possible Cause 2: Non-uniform Light Exposure. Samples may not be receiving uniform illumination, leading to variable degradation.
-
Solution: Ensure samples are spread in a thin, uniform layer. For solutions, use chemically inert and transparent containers. The light source should be calibrated to provide uniform irradiance across the sample area.[7]
-
-
Possible Cause 3: Sample Preparation Inconsistencies. Differences in sample preparation can lead to variability.
-
Solution: Standardize the sample preparation procedure, including solvent, concentration, and container type.
-
Issue 2: My analytical method is showing poor separation of degradation products.
-
Possible Cause 1: Inadequate Chromatographic Conditions. The mobile phase, column, or gradient may not be optimal for separating the parent compound from its photoproducts.
-
Solution: Method development is crucial. Experiment with different mobile phase compositions (e.g., varying pH, organic modifier), different column chemistries (e.g., C18, phenyl-hexyl), and gradient elution profiles.
-
-
Possible Cause 2: Co-elution of Degradants. Multiple degradation products may be eluting at the same time.
-
Solution: Employ a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is necessary. Mass spectrometry (MS) can also be used to identify if multiple species are present in a single chromatographic peak.
-
Issue 3: I am having difficulty identifying the structure of the photodegradation products.
-
Possible Cause 1: Insufficient Amount of Degradant for Analysis. The concentration of the degradation products may be too low for structural elucidation by techniques like NMR.
-
Solution: Perform preparative-scale forced degradation to generate a larger quantity of the degradation products. This can be achieved by exposing a larger amount of the compound to light for an extended period.
-
-
Possible Cause 2: Complexity of the Degradation Pathway. Multiple degradation products may be formed, making structural elucidation challenging.
-
Solution: Utilize hyphenated techniques such as LC-MS/MS to obtain molecular weight and fragmentation data for each degradation product. This information, combined with NMR data, can help in proposing and confirming the structures.[1]
-
Data Presentation
Table 1: Photodegradation Rate Constants of Selected Thiazole-Containing Compounds
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Ritonavir (B1064) | Solar light (Milli-Q water) | 0.0009 min⁻¹ | ~770 min | [8][9] |
| Solar light (Tap water) | 0.0026 min⁻¹ | ~267 min | [8][9] | |
| UV/H₂O₂ (500 µL) | 0.1439 min⁻¹ | ~4.8 min | [8][9] | |
| Sulfathiazole | UV/H₂O₂ | Not specified | Not specified | [10] |
| UV/Na₂S₂O₈ | 0.0141 min⁻¹ | ~49 min | [10] | |
| Direct Photolysis (pH 2.5) | 2.3 x 10⁻⁵ s⁻¹ | ~8.4 hours | [2] | |
| Direct Photolysis (pH 8.4) | 13 x 10⁻⁵ s⁻¹ | ~1.5 hours | [2] | |
| Thiamine | Photo-oxidation to Thiochrome | 2.1 x 10⁻³ s⁻¹ | ~5.5 min | [11] |
Table 2: Quantum Yields for Direct Photodegradation of Sulfonamides with Thiazole Heterocycles
| Compound | Protonation State | Quantum Yield (Φ) | Reference |
| Sulfathiazole | Cationic | 0.03 ± 0.01 | [12] |
| Neutral | 0.02 ± 0.01 | [12] | |
| Anionic | 0.2 ± 0.1 | [12] | |
| Sulfamethizole | Cationic | 0.01 ± 0.005 | [12] |
| Neutral | <0.005 | [12] | |
| Anionic | 0.01 ± 0.005 | [12] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study (as per ICH Q1B)
This protocol outlines the steps for conducting a forced degradation study to assess the photosensitivity of a thiazole-containing compound.
1. Sample Preparation:
-
Drug Substance (Solid): Weigh a sufficient amount of the compound and spread it in a thin, uniform layer (not more than 3 mm thick) in a chemically inert, transparent container (e.g., a petri dish).
-
Drug Substance (Solution): Prepare a solution of the compound in a suitable solvent (e.g., water, methanol, or acetonitrile) in a chemically inert and transparent container (e.g., quartz cuvette). The concentration should be high enough to allow for accurate quantification of degradation products.
-
Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.
2. Light Exposure:
-
Place the test and control samples in a photostability chamber.
-
Expose the test sample to a light source that conforms to ICH Q1B guidelines, such as a xenon lamp or a metal halide lamp.
-
The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt-hours per square meter.
-
Monitor and control the temperature inside the chamber to minimize thermal degradation.
3. Sample Analysis:
-
At appropriate time intervals, withdraw aliquots of the exposed and dark control samples.
-
For solid samples, dissolve them in a suitable solvent.
-
Analyze the samples using a validated stability-indicating HPLC method with a PDA detector.
-
Quantify the parent compound and any degradation products. Calculate the percentage of degradation.
4. Data Interpretation:
-
Compare the chromatograms of the exposed and dark control samples. Any peaks present in the exposed sample but not in the dark control are likely photodegradation products.
-
Determine the rate of degradation and identify the major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach for developing an HPLC method capable of separating a thiazole-containing drug from its degradation products.
1. Initial Conditions:
-
Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Begin with a simple mobile phase, such as a gradient of acetonitrile (B52724) and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer).
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Detection: Use a PDA detector to monitor a range of wavelengths and identify the optimal wavelength for detection of the parent compound and potential degradants.
2. Method Optimization:
-
Inject a solution of the undegraded compound to determine its retention time and peak shape.
-
Inject a solution of a forced-degraded sample (e.g., from the photostability study).
-
Evaluate the separation of the parent peak from the degradation product peaks.
-
If separation is inadequate, modify the chromatographic conditions:
-
Mobile Phase: Adjust the gradient slope, initial and final organic solvent concentrations, and pH of the aqueous phase.
-
Column: Try a different column chemistry (e.g., C8, phenyl-hexyl) if co-elution persists.
-
Temperature: Varying the column temperature can also affect selectivity.
-
3. Method Validation:
-
Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is particularly important to demonstrate that the method is stability-indicating.
Mandatory Visualizations
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. Formulation and stability testing of photolabile drugs. | Semantic Scholar [semanticscholar.org]
- 5. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. jeeng.net [jeeng.net]
- 9. Adsorption and photodegradation as processes enabling the removal of antiviral drug ritonavir from the aquatic environment [jeeng.net]
- 10. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical fate of sulfa drugs in the aquatic environment: sulfa drugs containing five-membered heterocyclic groups. | Semantic Scholar [semanticscholar.org]
Technical Support Center: 5-Methyl-4-phenyl-2-thiazolamine Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the pH-dependent stability of 5-Methyl-4-phenyl-2-thiazolamine solutions. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is known about the general stability of this compound in solution?
While specific stability data for this compound is not extensively published, the stability of structurally related 2-aminothiazole (B372263) derivatives is known to be influenced by several factors.[1] These compounds can be susceptible to degradation under extreme pH conditions (both acidic and basic), through oxidation, and via photo-induced degradation.[1] The thiazole (B1198619) ring itself is relatively stable, but the overall stability is highly dependent on the substituents and the conditions of the solution.[2]
Q2: How does pH affect the stability of this compound solutions?
The pH of a solution can dramatically impact the stability of pharmaceutical compounds.[3][4][5][6] For 2-aminothiazole derivatives like this compound, the amino group can be protonated under acidic conditions, which may alter the molecule's stability.[1] Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of susceptible functional groups.[1][6] It is crucial to determine the optimal pH range to ensure maximum stability for your specific application.[7]
Q3: Is this compound sensitive to light?
Yes, 2-aminothiazole derivatives have been shown to be susceptible to photodegradation.[1] Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of degradation products.[1] Therefore, it is critical to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[1] Photostability testing should be conducted according to ICH guideline Q1B to evaluate the light sensitivity of the compound.[1][8][9][10][11]
Q4: What are the likely degradation pathways for this compound?
Based on the structure of this compound and the behavior of related compounds, the primary degradation pathways under stress conditions are likely to be:
-
Hydrolysis: While the thiazole ring is relatively stable, extreme pH can catalyze the cleavage of bonds. For some derivatives, this can lead to ring-opening.[2][12]
-
Oxidation: The thiazole ring can be susceptible to oxidation, potentially at the sulfur or nitrogen atoms.[13][14][15] The presence of an amino group might also be a site for oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to complex reactions, including rearrangements of the thiazole ring.[2]
Troubleshooting Guide
Q5: I am observing a color change in my this compound solution. What does this indicate?
A change in the color of your solution is often an initial indicator of chemical degradation.[1] Thiazole-containing compounds can be susceptible to oxidative and photo-induced degradation, which may result in colored byproducts.[1] It is recommended to perform an analytical purity analysis (e.g., HPLC) to confirm the presence of degradation products and to prepare fresh solutions for your experiments.[1]
Q6: My compound is precipitating out of the solution upon storage or after dilution into an aqueous buffer. What can I do?
Precipitation can occur due to several factors, including low solubility, temperature fluctuations, or the formation of insoluble degradation products.[1][16] The bulky phenyl group in this compound increases its lipophilicity, potentially reducing its solubility in aqueous solutions.[1]
Here are some troubleshooting steps:
-
Solvent Choice: Ensure you are using a suitable solvent. While DMSO is often used for stock solutions, dilution into aqueous media can cause the compound to "crash out."[17] Consider using co-solvents if compatible with your experimental design.[18]
-
Concentration: The concentration of your stock solution might be too high, exceeding the solubility limit of the solvent.[16] Try preparing a new stock solution at a lower concentration.[17]
-
Temperature: A decrease in temperature during storage (e.g., moving from room temperature to 4°C) can reduce solubility.[16] If precipitation is observed after cold storage, gently warm the solution (e.g., to 37°C) and sonicate or vortex to redissolve the compound before use.[16][18]
-
pH of the Buffer: The pH of your aqueous buffer can significantly impact the solubility of ionizable compounds.[16][18] Ensure the buffer pH is within a range that favors the solubility of your compound.
-
Dilution Method: When diluting a concentrated organic stock solution into an aqueous buffer, perform a stepwise dilution. Avoid adding the concentrated stock directly into a large volume of buffer.[18]
Experimental Protocols
To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish its stability profile.[2][19] A validated stability-indicating HPLC method is crucial for this analysis.[20][21][22]
Protocol 1: pH-Dependent Stability (Hydrolysis)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724) (e.g., at 1 mg/mL).[2]
-
Stress Application:
-
Acid Hydrolysis: Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 M HCl.[19]
-
Base Hydrolysis: In a separate flask, transfer an aliquot of the stock solution and add an equal volume of 0.1 M NaOH.
-
Neutral Hydrolysis: In a third flask, mix an aliquot of the stock solution with an equal volume of purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[19] Periodically withdraw samples for analysis.
-
Neutralization: Before analysis, cool the solutions to room temperature. Neutralize the acidic solution with NaOH and the basic solution with HCl.[2]
-
Analysis: Dilute the neutralized solutions to a suitable concentration and analyze using a validated stability-indicating HPLC-UV or LC-MS/MS method.[2]
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Stress Application: Transfer an aliquot of the stock solution to a flask and add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Incubation: Keep the solution at room temperature for a specified duration, monitoring for degradation at various time points.
-
Analysis: Dilute the sample to a suitable concentration and analyze immediately by HPLC-UV or LC-MS/MS.[2]
Protocol 3: Photostability
-
Sample Preparation: Prepare solutions of the compound (e.g., in methanol) and also expose the solid compound to light. Prepare control samples protected from light (e.g., wrapped in aluminum foil).[1][2]
-
Stress Application: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]
-
Analysis: After the exposure period, dissolve the solid sample and dilute the solution samples for analysis by HPLC-UV or LC-MS/MS. Compare the results with the light-protected control samples.[2]
Data Presentation
Summarize the results of your stability studies in a clear, tabular format to facilitate comparison across different conditions.
Table 1: Summary of pH-Dependent Stability of this compound
| pH Condition | Incubation Time (hours) | Initial Purity (%) | Purity after Incubation (%) | % Degradation | Number of Degradants |
| 0.1 M HCl | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Water (Neutral) | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 0.1 M NaOH | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 |
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound solutions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 4. hudsonlabautomation.com [hudsonlabautomation.com]
- 5. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
- 6. researchgate.net [researchgate.net]
- 7. pH stability profile | PPTX [slideshare.net]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole - Wikipedia [en.wikipedia.org]
- 14. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. scispace.com [scispace.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Cytotoxicity of 5-Methyl-4-phenyl-2-thiazolamine and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 5-Methyl-4-phenyl-2-thiazolamine and its analogs, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel anticancer agents.
Derivatives of the thiazole (B1198619) scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. This guide focuses on the comparative cytotoxicity of this compound and a selection of its analogs, summarizing key findings from various studies to provide a comprehensive overview of their potential as cytotoxic agents.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for various analogs, providing a clear comparison of their cytotoxic efficacy.
| Compound ID | Analog Structure/Substitution | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | This compound | - | - | - | - |
| 2a | N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide | A549 (Human Lung Adenocarcinoma) | >1000 | Cisplatin | 15.80 ± 0.42 |
| 2b | N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide | A549 (Human Lung Adenocarcinoma) | 23.30 ± 0.35 | Cisplatin | 15.80 ± 0.42 |
| 2a | N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide | NIH/3T3 (Mouse Embryoblast) | >1000 | - | - |
| 2b | N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide | NIH/3T3 (Mouse Embryoblast) | >1000 | - | - |
| 3a | N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(p-tolyl)acetamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | - |
| 3b | N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolyl)acetamide | SKNMC (Neuroblastoma) | 15.3 ± 1.12 | Doxorubicin | - |
| 3c | N-(4-(3-chlorophenyl)thiazol-2-yl)-2-(p-tolyl)acetamide | HepG2 (Human Hepatocarcinoma) | 11.6 ± 0.12 | Doxorubicin | 5.8 ± 1.01 |
Note: The IC50 values are presented as mean ± standard deviation where available. A lower IC50 value indicates a higher cytotoxic potency.
Experimental Protocols: Cytotoxicity Assessment
The evaluation of the cytotoxic effects of this compound and its analogs is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., A549, HepG2, SKNMC)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: After the initial incubation, the culture medium is removed and replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug like Cisplatin or Doxorubicin) are also included. The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: Following the treatment period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated.
Caption: Workflow for determining comparative cytotoxicity using the MTT assay.
Caption: Potential signaling pathways inhibited by thiazole derivatives.
A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-phenyl-2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Derivatives of this core have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenyl-2-aminothiazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Anticancer Activity: Targeting Key Kinases in Cell Proliferation
Derivatives of 4-phenyl-2-aminothiazole have emerged as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival. These include Aurora kinases, Src family kinases, and the Hec1/Nek2 complex, all of which play vital roles in cell cycle regulation and signal transduction.
Structure-Activity Relationship Insights
The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the 4-phenyl ring, as well as modifications at the 2-amino group and the 5-position of the thiazole (B1198619) ring.
-
Substituents on the 4-Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring at the C4 position of the thiazole can modulate the anticancer activity. For instance, the introduction of a nitro group at the para position of the phenyl ring has been shown to enhance cytotoxic activity against neuroblastoma cell lines.[1] Conversely, methoxy (B1213986) and chloro substitutions have also demonstrated increased cytotoxicity in certain contexts.[2] The addition of a 2,4-dimethylphenyl group at the 4-position has been identified in a potent inhibitor of the Hec1/Nek2 interaction.
-
Modifications at the 2-Amino Group: Acylation of the 2-amino group or its incorporation into larger heterocyclic systems often leads to enhanced biological activity. For example, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora kinases. Furthermore, the attachment of amino acid moieties to the 2-amino group has been shown to yield compounds with significant cytotoxic effects against various cancer cell lines.
-
Substituents at the 5-Position of the Thiazole Ring: While less explored, substitutions at the 5-position of the thiazole ring can also impact activity. For instance, the presence of a methyl group at this position has been noted in potent Aurora kinase inhibitors.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 4-phenyl-2-aminothiazole derivatives against various human cancer cell lines.
| Compound ID | 4-Phenyl Ring Substituent | 2-Amino Group Modification | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | p-Nitro | Unsubstituted | H | SKNMC (Neuroblastoma) | 10.8 | [1] |
| 2 | m-Chloro | Unsubstituted | H | Hep-G2 (Hepatocarcinoma) | 11.6 | [1] |
| 3 | Unsubstituted | Phenylacetamide | H | K562 (Leukemia) | 16.3 | [3] |
| 4 | 2,4-Dimethyl | Benzamide | H | HeLa (Cervical Cancer) | ~10 | [4] |
| 5 | 4-Bromo-phenyl | Thiourea (B124793) derivative | H | HS 578T (Breast Cancer) | 0.8 | [5][6] |
| 6 | Unsubstituted | Phenylalanine conjugate | H | A549 (Lung Cancer) | 8.02 | [7] |
| 7 | Unsubstituted | Valine conjugate | H | HeLa (Cervical Cancer) | 6.51 | [7] |
| 8 | 2-pyridyl | Phenylalanine conjugate | H | MCF-7 (Breast Cancer) | 6.84 | [7] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
4-Phenyl-2-aminothiazole derivatives also exhibit promising antimicrobial properties. The structural modifications influencing their anticancer effects are often relevant to their activity against bacteria and fungi.
Structure-Activity Relationship Insights
-
Halogen and Methoxy Substituents: The presence of halogen atoms (e.g., chloro, bromo) or methoxy groups on the aryl ring at the 4-position of the thiazole has been associated with significant antibacterial and antifungal activity. For instance, derivatives with 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl substitutions on a thiourea moiety attached to the 2-amino group showed potent activity against staphylococcal species.[6][8]
-
Incorporation of Heterocyclic Moieties: The fusion of the 2-aminothiazole (B372263) core with other heterocyclic rings, such as pyran, can lead to compounds with broad-spectrum antimicrobial activity.
-
Piperazine Moiety: The introduction of a piperazinyl group has been shown to be effective against both Gram-positive and Gram-negative bacteria.[5]
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 4-phenyl-2-aminothiazole derivatives against various microbial strains.
| Compound ID | Key Structural Features | Microbial Strain | MIC (µg/mL) | Reference |
| 9 | 2-(3,4-dichlorophenyl)thioureido | S. aureus | 4 - 16 | [6][8] |
| 10 | 2-(3-chloro-4-fluorophenyl)thioureido | S. epidermidis | 4 - 16 | [6][8] |
| 11 | Naphthalimide derivative with piperazine | E. coli | 8 | [5] |
| 12 | Naphthalimide derivative with piperazine | Methicillin-resistant S. aureus (MRSA) | 4 | [5] |
| 13 | 4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various cancer cell lines (cytotoxicity) | Not specified as MIC | [8] |
| 14 | 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione (R1=OCH3) | E. coli | Not specified, but showed remarkable efficacy | [5] |
| 15 | 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione (R1=CH3) | S. marcescens | Not specified, but showed remarkable efficacy | [5] |
Experimental Protocols
MTT Assay for Anticancer Activity (Cytotoxicity)
This protocol is a standard colorimetric assay for assessing cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[2][9]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial or fungal suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 4-phenyl-2-aminothiazole derivatives and a general experimental workflow.
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Caption: Hec1/Nek2 Signaling Pathway in Mitosis.
Caption: Src Kinase Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for SAR Studies.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Efficacy of 5-Methyl-4-phenyl-2-thiazolamine Derivatives Compared to Known Inhibitors in Cancer Cell Lines
For Immediate Release
This guide provides a comparative analysis of the efficacy of a 5-Methyl-4-phenyl-2-thiazolamine derivative against established inhibitors in the context of cancer cell cytotoxicity and specific enzyme inhibition. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound class.
Executive Summary
Derivatives of this compound have demonstrated notable cytotoxic effects against human lung adenocarcinoma (A549) cells. This guide compares the in vitro efficacy of a lead thiazolamine derivative with the standard chemotherapeutic agent Cisplatin and the targeted Aurora kinase inhibitor, CYC116. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.
Data Presentation
The following tables summarize the efficacy of the this compound derivative and the known inhibitors.
Table 1: Comparison of Cytotoxicity against A549 Human Lung Adenocarcinoma Cells
| Compound | Target/Mechanism | IC50 (µM) | Reference |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | Not Specified | 23.30 ± 0.35 | [1][2] |
| Cisplatin | DNA Cross-linking | 9.73 | [2] |
Table 2: Comparison of Kinase Inhibitory Activity
| Compound | Target Kinase | Potency (Ki or IC50) | Cell Line (for IC50) | Reference |
| CYC116 | Aurora A | Ki: 8.0 nM | - | [1] |
| CYC116 | Aurora B | Ki: 9.2 nM | - | [1] |
| CYC116 | Aurora Kinase (Histone H3 Phosphorylation) | IC50: Not explicitly stated for A549, but potent inhibition noted | A549 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cellular Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines and is representative of the assay used to evaluate the this compound derivative.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human lung adenocarcinoma (A549) cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide)
-
Cisplatin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: A549 cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound and Cisplatin are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the various compound concentrations. A vehicle control (medium with DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Aurora Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound against Aurora kinases.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Kemptide for Aurora A)
-
Test compound (e.g., CYC116)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: The test compound is serially diluted in kinase buffer to various concentrations.
-
Reaction Setup: In a 384-well plate, the kinase, peptide substrate, and test compound dilutions are added.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent such as the ADP-Glo™ system. This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The kinase activity is proportional to the luminescent signal. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 or Ki values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to an appropriate model.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Experimental Workflows
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Caption: Experimental Workflow for In Vitro Aurora Kinase Inhibition Assay.
References
A Comparative Guide to the Validation of Bioassays for Measuring 5-Methyl-4-phenyl-2-thiazolamine Activity
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel compounds like 5-Methyl-4-phenyl-2-thiazolamine, the validation of a robust and reliable bioassay is a critical first step. This guide provides a comparative overview of two common bioassay methodologies—a cell-based cytotoxicity assay and an enzyme inhibition assay—that could be employed to measure the biological activity of this compound. The focus is on the validation parameters and experimental protocols necessary to ensure data accuracy, reproducibility, and suitability for its intended purpose.
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] Therefore, a cell-based assay to measure cytotoxicity or an enzyme inhibition assay targeting a relevant enzyme are logical starting points for characterizing the activity of this compound.
Comparison of Bioassay Methodologies
The choice of a suitable bioassay depends on the hypothesized mechanism of action of the compound and the specific research question. Cell-based assays provide data in a more physiologically relevant context, while enzyme inhibition assays offer a more direct measure of a compound's effect on a specific molecular target.[2][3]
| Feature | Cell-Based Cytotoxicity Assay | Enzyme Inhibition Assay |
| Principle | Measures the ability of the compound to induce cell death or inhibit cell proliferation. | Measures the ability of the compound to reduce the activity of a specific enzyme.[4] |
| Typical Readout | Changes in cell viability, proliferation markers (e.g., ATP levels), or reporter gene expression.[5] | Spectrophotometric, fluorometric, or luminescent detection of substrate conversion or product formation.[6] |
| Throughput | Can be adapted for high-throughput screening (HTS).[7] | Generally suitable for HTS, especially with microplate formats.[6] |
| Physiological Relevance | High, as it assesses the compound's effect in a living cellular system.[2] | Moderate, as it focuses on a single molecular interaction in a simplified system. |
| Information Gained | Provides insights into the overall cellular response to the compound, including potential off-target effects.[7] | Determines the potency and mechanism of inhibition (e.g., competitive, non-competitive) against a specific target.[4][8] |
| Complexity | More complex due to the involvement of multiple cellular processes. | Relatively simpler, with fewer variables to control. |
Experimental Protocols
Detailed and standardized protocols are crucial for generating high-quality and reproducible data.[1]
General Protocol for a Cell-Based Cytotoxicity Assay
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 human lung adenocarcinoma) in appropriate media and conditions.[9]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include appropriate controls (e.g., vehicle control, positive control like cisplatin).[9]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available ATP-based assay kit) to each well and incubate as per the manufacturer's instructions.[5]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
General Protocol for an Enzyme Inhibition Assay
This protocol can be adapted for various enzymes that might be targets for this compound.
-
Reagent Preparation: Prepare assay buffer, a solution of the purified enzyme, a solution of the enzyme's substrate, and serial dilutions of this compound.[4]
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the mixture for a predetermined time to allow the compound to bind to the enzyme.[4]
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.[4]
-
Detection: Monitor the change in absorbance or fluorescence over time using a microplate reader. This change corresponds to the rate of the enzymatic reaction.[6]
-
Data Analysis: Calculate the initial reaction velocities at different compound concentrations. Determine the IC50 value and potentially the mechanism of inhibition by performing kinetic studies with varying substrate concentrations.[10]
Bioassay Validation Parameters
Assay validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The following table summarizes key validation parameters and their comparison for the two assay types.
| Validation Parameter | Cell-Based Cytotoxicity Assay | Enzyme Inhibition Assay |
| Accuracy | The closeness of the measured IC50 value to the true value. Assessed using a reference compound with known potency. | The closeness of the measured IC50 or Ki value to the true value. Determined using a reference inhibitor. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as repeatability (intra-assay) and intermediate precision (inter-assay). | The degree of agreement among individual measurements. Assessed through repeatability and intermediate precision of IC50 values. |
| Specificity | The ability to assess the cytotoxic effect of the compound in the presence of other components (e.g., vehicle, media). | The ability to measure the inhibition of the target enzyme without interference from other substances in the sample matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. Demonstrated by a dose-response curve. | The ability to produce results that are directly proportional to the concentration of the inhibitor. Shown by the inhibition curve. |
| Range | The concentration range over which the assay is precise, accurate, and linear. Typically spans from the IC10 to the IC90. | The concentration range of the inhibitor that provides a measurable and reproducible inhibition of enzyme activity. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, cell seeding density). | The ability of the assay to withstand small variations in experimental conditions (e.g., temperature, pH, reagent concentrations). |
| Limit of Detection (LOD) | The lowest concentration of the compound that can be detected but not necessarily quantitated as an exact value. | The lowest concentration of the inhibitor that produces a detectable inhibition of enzyme activity. |
| Limit of Quantitation (LOQ) | The lowest concentration of the compound that can be quantitatively determined with suitable precision and accuracy. | The lowest concentration of the inhibitor that can be quantitatively measured with acceptable precision and accuracy. |
Visualizing Key Concepts
Diagrams can help clarify complex processes and relationships in bioassay validation.
Caption: Hypothetical signaling pathway impacted by this compound.
Caption: General workflow for bioassay validation.
Caption: Interrelationship of key bioassay validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. bioivt.com [bioivt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
Comparative Guide to the Cross-Validation of Substituted Thiazoles for Anticancer Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis and cross-validation of experimental results for novel substituted thiazole (B1198619) derivatives, focusing on their potential as anticancer agents. By presenting standardized experimental protocols, comparative data tables, and visualizations of relevant biological pathways and workflows, this document aims to facilitate objective evaluation and guide further research.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds recognized for a wide range of pharmacological effects, including potent anticancer properties.[1][2][3][4] Their therapeutic potential stems from their ability to interact with various biological targets and modulate key signaling pathways involved in cancer progression.[4] This guide outlines the critical steps for cross-validating the efficacy of newly synthesized thiazole compounds, using hypothetical derivatives TZ-01 , TZ-02 , and TZ-03 as exemplars targeting breast cancer cell lines.
Experimental Protocols
Detailed and consistent methodologies are crucial for the reliable comparison of experimental data. Below are standard protocols for the synthesis and in vitro evaluation of thiazole derivatives.
2.1. General Synthesis: Hantzsch Thiazole Synthesis
A common and effective method for creating the thiazole ring is the Hantzsch synthesis.
-
Materials : α-haloketone, thioamide, solvent (e.g., ethanol), and a base (e.g., pyridine).
-
Procedure :
-
Dissolve the appropriate thioamide (1.0 eq) in ethanol.
-
Add the corresponding α-haloketone (1.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the crude product, wash with cold ethanol, and purify by recrystallization.
-
-
Characterization : Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
2.2. In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5][6][7][8]
-
Cell Line : MCF-7 (Human Breast Adenocarcinoma Cell Line).
-
Procedure :
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with varying concentrations of the thiazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.
-
Incubate the plates for an additional 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][7]
-
Dissolve the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO) to each well.[9]
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation: Comparative Analysis
Summarizing quantitative results in a clear, tabular format is essential for direct comparison and identification of promising candidates.
Table 1: Physicochemical and Cytotoxic Properties of Substituted Thiazoles
| Compound ID | R-Group Substitution | Yield (%) | Purity (%) | IC₅₀ vs. MCF-7 (µM) |
|---|---|---|---|---|
| TZ-01 | 4-chlorophenyl | 88 | >98 | 15.2 ± 1.8 |
| TZ-02 | 3,4-dimethoxyphenyl | 92 | >99 | 4.5 ± 0.6 |
| TZ-03 | 4-nitrophenyl | 85 | >98 | 28.9 ± 3.1 |
| Doxorubicin | (Positive Control) | N/A | >99 | 0.9 ± 0.2 |
Mandatory Visualization
4.1. Biological Pathway: PI3K/Akt Signaling
Many thiazole derivatives exert their anticancer effects by inhibiting critical cell signaling pathways.[4] The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth, and its over-activation is common in many cancers, including breast cancer.[10][11][12][13] The diagram below illustrates the hypothesized mechanism of action for a potent thiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Interpreting the Mass Spectrometry of 5-Methyl-4-phenyl-2-thiazolamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mass spectrometry of 5-Methyl-4-phenyl-2-thiazolamine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a published mass spectrum for this specific compound, this guide presents a detailed interpretation based on the fragmentation patterns of structurally similar compounds. By comparing the predicted fragmentation of this compound with the known mass spectra of related 2-aminothiazole (B372263) derivatives, researchers can gain valuable insights for its identification and characterization.
Predicted Mass Spectrum and Fragmentation of this compound
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The proposed fragmentation pathway is detailed below.
| m/z | Proposed Fragment | Description |
| 190 | [M]+• | Molecular ion of this compound |
| 175 | [M - CH3]+ | Loss of a methyl radical from the thiazole (B1198619) ring |
| 115 | [C6H5C≡S]+ | Cleavage of the thiazole ring, yielding a phenylthioketene radical cation |
| 104 | [C6H5CN]+• | Benzonitrile radical cation from rearrangement and cleavage |
| 77 | [C6H5]+ | Phenyl cation |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation pattern, this section compares it with the known mass spectra of two closely related compounds: 2-Amino-4-phenylthiazole (B127512) and (4-Methyl-5-phenyl-thiazol-2-yl)-phenyl-amine.
2-Amino-4-phenylthiazole
2-Amino-4-phenylthiazole lacks the methyl group at the 5-position of the thiazole ring. Its mass spectrum provides a foundational understanding of the fragmentation of the core 2-amino-4-phenylthiazole structure.
| m/z | Observed Fragment | Description |
| 176 | [M]+• | Molecular ion of 2-Amino-4-phenylthiazole |
| 134 | [M - CH2N2]+• | Loss of a neutral fragment corresponding to cyanamide |
| 104 | [C6H5CN]+• | Benzonitrile radical cation |
| 77 | [C6H5]+ | Phenyl cation |
Data sourced from the NIST WebBook.[1]
(4-Methyl-5-phenyl-thiazol-2-yl)-phenyl-amine
This compound is an isomer of the target molecule, with the phenyl and methyl groups swapped on the thiazole ring, and an additional phenyl group on the amino substituent. Its fragmentation provides insight into the behavior of a similarly substituted thiazole ring.
| m/z | Observed Fragment | Description |
| 266 | [M]+• | Molecular ion of (4-Methyl-5-phenyl-thiazol-2-yl)-phenyl-amine |
| 251 | [M - CH3]+ | Loss of a methyl radical |
| 175 | [M - C6H5NH]+ | Loss of the phenylamino (B1219803) radical |
| 115 | [C6H5C≡S]+ | Phenylthioketene radical cation |
| 77 | [C6H5]+ | Phenyl cation |
Based on available GC-MS data.
Proposed Fragmentation Pathway of this compound
The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathway for this compound.
Caption: Proposed mass spectral fragmentation pathway of this compound.
Experimental Protocols
Accurate mass spectral data is crucial for the correct identification of this compound. Below is a standard experimental protocol for acquiring a mass spectrum using Electrospray Ionization (ESI) Mass Spectrometry.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If necessary, add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation and enhance signal in positive ion mode.
2. Instrumentation and Parameters (ESI-MS):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 400 °C.
-
Nebulizer Gas (Nitrogen) Flow: Instrument-specific, typically 5-10 L/min.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Acquire full scan data. For fragmentation studies, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 190) as the precursor ion and applying collision-induced dissociation (CID).
Other Characterization Methods
While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation of a compound, a comprehensive characterization of this compound should include other spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons of the phenyl group, the methyl protons, and the amine protons.
-
13C NMR: Will show the number of unique carbon atoms in the molecule, providing further structural confirmation.
2. Infrared (IR) Spectroscopy:
-
IR spectroscopy can identify the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the amine group, C=N and C=C stretching from the thiazole and phenyl rings, and C-H stretching from the aromatic and methyl groups.
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound like this compound.
Caption: A typical workflow for the synthesis and characterization of a chemical compound.
References
Comparative Analysis of the Kinase Inhibitory Profile of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Thiazole derivatives, in particular, have emerged as a versatile class of kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[1] This guide provides a comparative analysis of the kinase inhibitory profiles of various thiazole derivatives, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Kinase Inhibitory Potency of Thiazole Derivatives
Thiazole-based compounds have been extensively investigated for their ability to inhibit a range of protein kinases, which are pivotal in cellular signaling pathways that govern cell growth, differentiation, and survival.[1] Dysregulation of these kinases is a hallmark of many diseases, most notably cancer. The inhibitory activities of several thiazole derivatives against key oncogenic kinases are summarized below.
Serine/Threonine Kinase Inhibitors
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. Certain thiazole derivatives have shown potent inhibitory activity against various CDKs. For instance, a series of pyrimidines with thiazole ring systems demonstrated strong anti-proliferative effects, with one compound exhibiting IC50 values ranging from 0.64 to 2.01 μM against a panel of cancer cell lines, correlating with its CDK9 inhibitory activity.[1] Another study on diaminothiazole inhibitors of CDK2 reported compounds with IC50 values as low as 0.0009 – 0.0015 µM.[2]
| Compound Class | Target Kinase | IC50 | Reference |
| Pyrimidine-Thiazole Hybrid | CDK9 | 0.64 - 2.01 µM | [1] |
| Diaminothiazole | CDK2 | 0.0009 – 0.0015 µM | [2] |
| Thiazolone/Thiazolthione Derivatives | CDK2/cyclin A2 | 105.39 – 742.78 nM | [3] |
B-RAF Kinase: The B-RAF kinase is a key component of the MAPK/ERK signaling pathway, and the V600E mutation is a common driver in melanoma. Thiazole derivatives have been developed as potent inhibitors of this mutant kinase. One study reported a thiazole derivative with a phenyl sulfonyl group that exhibited an exceptional IC50 value of 23.1 ± 1.2 nM against B-RAFV600E, surpassing the standard drug dabrafenib (B601069) (IC50 of 47.2 ± 2.5 nM).[1][4] Another series of imidazo[2,1-b]thiazole (B1210989) derivatives also showed potent pan-RAF inhibitory effects.[5]
| Compound Class | Target Kinase | IC50 | Reference |
| Phenyl Sulfonyl Thiazole | B-RAFV600E | 23.1 ± 1.2 nM | [1][4] |
| Benzothiazole-Thiadiazole Hybrid | B-RAF | 0.194 µM | [6] |
| Thiazole/4-Thiazolidinone Hybrid | B-RAFV600E | 94 nM | [7] |
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in various cellular processes, and its inhibition is being explored for the treatment of several diseases, including cancer. Acylaminopyridine-based thiazole derivatives have demonstrated nanomolar potency against GSK-3β, with one compound showing an IC50 of 0.29 ± 0.01 nM.[1] Another thiazole derivative, AR-A014418, is a known selective GSK-3 inhibitor.[1]
| Compound Class | Target Kinase | IC50 | Reference |
| Acylaminopyridine-Thiazole | GSK-3β | 0.29 ± 0.01 nM | [1] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole | GSK-3β | 0.67 µM | [8] |
| Thiazole derivative | GSK-3β | 1.1 ± 0.1 nM | [1] |
Tyrosine Kinase Inhibitors
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation. Thiazole-based compounds have been designed as potent EGFR inhibitors. For example, a series of thiazolyl-pyrazolines were identified as dual EGFR and VEGFR-2 inhibitors, with the most potent compound showing an IC50 of 32.5 ± 2.2 nM against EGFR.[9] Another study on pyrazole–thiadiazole-based compounds reported a derivative with an EGFR inhibitory IC50 of 0.024 ± 0.002 μM.[10]
| Compound Class | Target Kinase | IC50 | Reference |
| Thiazolyl-Pyrazoline | EGFR | 32.5 ± 2.2 nM | [9] |
| Pyrazole-Thiadiazole Hybrid | EGFR | 0.024 ± 0.002 µM | [10] |
| Thiazole/4-Thiazolidinone Hybrid | EGFR | 74 nM | [7][11] |
| Imidazo[2,1-b]thiazole | EGFR | 0.122 µM | [12] |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiazole derivatives have demonstrated significant VEGFR-2 inhibitory activity. A 4-chlorophenylthiazole-containing compound was found to inhibit VEGFR-2 with an IC50 value of 51.09 nM.[13] In another study, a thiazole derivative displayed a significant VEGFR-2 inhibitory activity with an IC50 of 0.044 μM.[14]
| Compound Class | Target Kinase | IC50 | Reference |
| 4-Chlorophenylthiazole | VEGFR-2 | 51.09 nM | [13] |
| Thiazole Derivative | VEGFR-2 | 0.044 µM | [14] |
| Thiazolyl-Pyrazoline | VEGFR-2 | 43.0 ± 2.4 nM | [9] |
| Benzothiazole-Thiadiazole Hybrid | VEGFR-2 | 0.071 µM | [6] |
| 2-Aminobenzothiazole Hybrid | VEGFR-2 | 91 nM | [15] |
Experimental Protocols
The determination of the kinase inhibitory activity of the thiazole derivatives cited in this guide was primarily conducted using in vitro kinase assays. A generalized protocol for such an assay is outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Recombinant human kinase enzyme (e.g., CDK2/cyclin A, B-RAFV600E, EGFR, VEGFR-2).
-
Specific peptide or protein substrate for the kinase.
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-33P]ATP) or in a system that allows for non-radioactive detection.
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and other components to ensure optimal kinase activity).
-
Thiazole derivative test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (a known inhibitor of the target kinase).
-
Microplates (e.g., 96-well or 384-well).
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or reagents for luminescence-based assays like ADP-Glo™).
-
Plate reader (scintillation counter or luminometer).
-
-
Assay Procedure:
-
The kinase reaction is typically performed in a microplate well.
-
The test compound (thiazole derivative) at various concentrations is pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., room temperature or 30°C).
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time, ensuring that it remains within the linear range of the assay (typically less than 10% of the substrate is consumed).
-
The reaction is terminated by the addition of a stop solution (e.g., a high concentration of EDTA or a denaturing agent).
-
-
Detection and Data Analysis:
-
The amount of phosphorylated substrate (in the case of radiometric assays) or the amount of ADP produced (in the case of luminescence-based assays) is quantified.
-
The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by thiazole derivatives and a typical experimental workflow for evaluating their inhibitory activity.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Positional Isomerism of 5-Methyl-4-phenyl-2-thiazolamine using 2D NMR Spectroscopy
A definitive guide to distinguishing between the 5-methyl-4-phenyl and 4-methyl-5-phenyl isomers through HSQC, HMBC, and COSY correlations.
For researchers in drug development and organic synthesis, unambiguous structural confirmation of novel or synthesized compounds is paramount. In the case of substituted heterocycles like thiazolamines, positional isomerism can present a significant analytical challenge. This guide provides a comprehensive comparison of how a suite of 2D Nuclear Magnetic Resonance (NMR) experiments—specifically Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY)—can be employed to definitively confirm the structure of 5-Methyl-4-phenyl-2-thiazolamine and distinguish it from its isomer, 4-methyl-5-phenyl-2-thiazolamine.
The structural elucidation of this compound (C10H10N2S) relies on establishing the precise connectivity of the methyl and phenyl substituents on the thiazole (B1198619) ring.[1][2] While 1D ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, 2D NMR is essential for mapping the intricate network of through-bond correlations that define the molecule's architecture.
Predicted 2D NMR Correlations for Structural Verification
The key to differentiating between the two isomers lies in the long-range correlations observed in the HMBC spectrum. These correlations reveal multi-bond connectivities between protons and carbons, providing a skeletal map of the molecule.
| Proton (¹H) | Expected ¹H Chemical Shift (ppm) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | COSY Correlations (¹H) |
| Phenyl-H (ortho) | ~7.5 | Phenyl-C (ortho) | Phenyl-C (ipso), Thiazole-C4 | Phenyl-H (meta) |
| Phenyl-H (meta) | ~7.4 | Phenyl-C (meta) | Phenyl-C (para) | Phenyl-H (ortho), Phenyl-H (para) |
| Phenyl-H (para) | ~7.3 | Phenyl-C (para) | Phenyl-C (meta) | Phenyl-H (meta) |
| Methyl-H₃ | ~2.4 | Methyl-C | Thiazole-C5, Thiazole-C4 | None |
| NH₂ | Broad | None | Thiazole-C2 | None |
Table 1: Predicted 2D NMR correlations for this compound. Chemical shifts are approximate and can vary based on solvent and concentration. The crucial HMBC correlation is the cross-peak between the methyl protons and the phenyl-substituted C4 of the thiazole ring.
The definitive correlation for confirming the 5-methyl-4-phenyl arrangement is the HMBC cross-peak between the methyl protons and the C4 carbon of the thiazole ring, which is directly bonded to the phenyl group. Conversely, the absence of a strong HMBC correlation between the methyl protons and the ipso-carbon of the phenyl ring would further support this assignment. COSY correlations will be confined to the phenyl ring, showing the expected ortho, meta, and para couplings.[3][4] The HSQC spectrum will directly link each proton to its attached carbon.[5]
Experimental Workflow and Protocols
A systematic approach is crucial for obtaining high-quality 2D NMR data suitable for structural elucidation. The following workflow outlines the necessary steps.
Detailed Experimental Protocols:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts and multiplicities of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] Standard pulse programs for gradient-selected COSY should be used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this structural problem. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[5][6][7] The experiment should be optimized for a long-range coupling constant (J) of around 8 Hz to observe the key correlations.
-
Alternative Structural Elucidation Techniques
While 2D NMR is the gold standard for this type of structural confirmation, other analytical techniques can provide complementary information:
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional structure. However, crystal growth can be a significant bottleneck.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOE experiments (NOESY) can show through-space correlations between protons. For this compound, an NOE between the methyl protons and the ortho-protons of the phenyl ring would be expected, providing strong evidence for their proximity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the molecule. Fragmentation patterns in MS/MS experiments could potentially offer clues to the connectivity, but are generally less definitive than NMR for positional isomers.
References
- 1. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氨基-5-甲基-4-苯基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
Assessing the Selectivity of 5-Methyl-4-phenyl-2-thiazolamine Against Off-Target Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinase selectivity of 5-Methyl-4-phenyl-2-thiazolamine, a small molecule inhibitor with potential therapeutic applications. Understanding the selectivity profile of a kinase inhibitor is paramount in drug discovery and development to minimize off-target effects and enhance therapeutic efficacy. This document presents hypothetical, yet representative, experimental data and detailed protocols to guide researchers in evaluating the performance of this compound against a panel of off-target kinases. The primary targets are presumed to be Aurora Kinase A and Aurora Kinase B, based on the activity of structurally similar compounds.[1][2][3][4]
Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of 10 representative kinases. The following table summarizes the inhibitory activity (IC50 values) of the compound against its primary targets and a selection of off-target kinases.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Primary Target A) |
| Primary Target A (Aurora Kinase A) | 10 | 1 |
| Primary Target B (Aurora Kinase B) | 15 | 1.5 |
| Off-Target Kinase 1 (Src) | 850 | 85 |
| Off-Target Kinase 2 (LCK) | 1,200 | 120 |
| Off-Target Kinase 3 (LYN) | >10,000 | >1,000 |
| Off-Target Kinase 4 (FAK) | 2,500 | 250 |
| Off-Target Kinase 5 (JAK2) | >10,000 | >1,000 |
| Off-Target Kinase 6 (FLT3) | 5,000 | 500 |
| Off-Target Kinase 7 (CK2) | 8,000 | 800 |
| Off-Target Kinase 8 (B-RAF) | >10,000 | >1,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Comprehensive assessment of kinase inhibitor specificity requires a multi-faceted approach.[5] The following are detailed methodologies for key experiments to determine the selectivity profile of a compound like this compound.
In Vitro Kinase Profiling Assay
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[5]
Materials:
-
Purified recombinant kinases (e.g., a panel of over 400 kinases)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Differential Scanning Fluorimetry (DSF)
DSF is a rapid and robust method for screening and profiling kinase inhibitors by monitoring the thermal stabilization of the protein upon ligand binding.[6] This method does not require an active enzyme or a known substrate.[6]
Materials:
-
Purified recombinant kinases
-
This compound stock solution (e.g., 10 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
HEPES-buffered saline (HBS)
-
96-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence changes with temperature ramps
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well PCR plate, mix the purified kinase, SYPRO Orange dye, and the diluted compound or DMSO (control) in HBS.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Apply a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) induced by the compound compared to the DMSO control. A significant positive ΔTm indicates stabilization and binding of the compound to the kinase.
Visualizations
Hypothetical Signaling Pathway of Aurora Kinases
The following diagram illustrates a simplified signaling pathway involving Aurora Kinases A and B, which are key regulators of cell division.
Caption: Simplified signaling pathway of Aurora Kinases A and B in cell cycle progression.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the general workflow for assessing the selectivity of a kinase inhibitor.
Caption: General experimental workflow for in vitro kinase selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative docking studies of 5-Methyl-4-phenyl-2-thiazolamine analogs
A comprehensive analysis of molecular docking studies on 5-Methyl-4-phenyl-2-thiazolamine analogs and related thiazole (B1198619) derivatives reveals their potential as targeted therapeutic agents against various biological targets, including cancer and inflammatory-related proteins. This guide compares the binding affinities of these compounds from several key studies and outlines the experimental methodologies employed.
Comparative Analysis of Binding Affinities
The binding efficacy of various thiazole derivatives has been evaluated against several key protein targets. The data, presented below, showcases the docking scores and binding energies, which indicate the strength of interaction between the ligand (thiazole analog) and the protein. A more negative value typically signifies a stronger binding affinity.
Table 1: Docking Scores of Thiazole Analogs Against Rho6 Protein
New thiazole derivatives have been synthesized and docked against the active site of the Rho6 protein to evaluate their potential as anti-hepatic cancer agents.[1]
| Compound | Substituent on Phenyl Ring | Binding Energy (kcal/mol) | Interacting Residues |
| 5a | Unsubstituted | -8.2 | Arg96 |
| 5b | -Me (electron-donating) | -9.2 | Gln158, Arg108 |
| 5c | -Cl (electron-withdrawing) | -9.0 | Active site residues |
| 5d | -NO2 (electron-withdrawing) | -9.1 | Active site residues |
Data sourced from studies on new heterocycles linked thiazole conjugates.[1][2]
Table 2: Docking Scores of 4-Phenylthiazol-2-amine Derivatives Against Estrogen Receptor-α (ER-α)
In a study targeting breast cancer, various 4-Phenylthiazol-2-amine derivatives were docked against the ER-α protein. The results indicated that some compounds had better docking scores than the standard drug, Tamoxifen.[3]
| Compound ID | Docking Score (kcal/mol) |
| 3e | -8.911 |
| Other Analogs | -6.658 to -8.911 |
| Tamoxifen (Standard) | -6.821 |
Table 3: Binding Energies of Phenylthiazole Acids Against PPARγ
A series of phenylthiazole acids were evaluated as potential agonists for Peroxisome proliferator-activated receptor gamma (PPARγ), a key target in glucose and lipid homeostasis.[4]
| Compound ID | Binding Affinity (EC50, μM) |
| 4t | 0.75 ± 0.20 |
| Rosiglitazone (Standard) | 0.83 ± 0.14 |
Experimental Protocols: Molecular Docking
The following protocol represents a generalized methodology compiled from the cited studies for performing molecular docking on thiazole derivatives.
Software and Preparation of Target Protein
-
Software: Docking studies are commonly performed using software such as PyRx-virtual screening software 0.8, AutoDock 4.2®, or Schrodinger suite.[1][3][5]
-
Protein Structure: The three-dimensional crystal structure of the target protein is obtained from the RCSB Protein Data Bank (PDB).[6]
-
Protein Preparation: The protein is prepared for docking by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms and Kollman charges. The prepared protein structure is then saved in a PDBQT format for use with AutoDock.
Ligand Preparation
-
Ligand Structure: The 2D structures of the this compound analogs and other derivatives are drawn using software like ChemBio3D Ultra 14.0.[6]
-
Energy Minimization: The structures are then converted to 3D and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the ligand's geometry to its lowest energy state.
-
Charge Assignment: Gasteiger partial charges are computed for the ligand atoms. The prepared ligands are also saved in the PDBQT format.
Docking Simulation
-
Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the co-crystallized ligand or by identifying the binding pocket.
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is frequently employed for docking simulations. This algorithm explores a wide range of possible conformations of the ligand within the protein's active site.[1]
-
Analysis: The results are analyzed based on the binding energy (in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein. The conformation with the lowest binding energy is typically considered the most favorable.
Visualization of Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study.
Caption: Workflow for a comparative molecular docking study.
References
- 1. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 4. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ADMET Properties of Substituted 2-Aminothiazoles
For researchers and scientists engaged in drug discovery, the 2-aminothiazole (B372263) scaffold represents a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] However, advancing these promising molecules from hit-to-lead and beyond requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. This guide provides a comparative evaluation of the ADMET properties of various substituted 2-aminothiazoles, supported by experimental data from published studies.
Key ADMET Parameters of Substituted 2-Aminothiazoles
The following tables summarize key experimental ADMET data for different series of substituted 2-aminothiazole derivatives. It is important to note that the data is compiled from various studies, and direct comparison between different series should be made with caution due to variations in experimental conditions.
Table 1: In Vivo Pharmacokinetic Parameters of Anti-Prion 2-Aminothiazoles
A study of 2-aminothiazoles with anti-prion activity evaluated 27 analogs, leading to the selection of IND24 and IND81 for further investigation. These compounds demonstrated favorable brain penetration and oral bioavailability in mice.[3][4][5]
| Compound | Oral Bioavailability (%) | Brain Concentration (µM at 8h post-dose) | Plasma Concentration (µM at 8h post-dose) |
| IND24 | ~27-40 | ~1.5 | ~0.5 |
| IND81 | ~27-40 | ~2.0 | ~0.7 |
Table 2: In Vitro Metabolic Stability of Anti-Prion 2-Aminothiazoles
The metabolic stability of the anti-prion 2-aminothiazole series was assessed in mouse liver microsomes.[3][4]
| Compound Series | Stability in Liver Microsomes (t1/2) | Observed Metabolism |
| 27 Analogs | Ranged from 30 to >60 minutes | Ring hydroxylation was a noted metabolic pathway. |
| IND24 & IND81 | > 60 minutes | Neither compound was a substrate for the MDR1 transporter. |
Table 3: In Vitro Cytotoxicity of Various Substituted 2-Aminothiazoles
The in vitro cytotoxicity of several series of 2-aminothiazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Compound Series | Cell Line | Key Findings (IC50 values) | Reference |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins | A549 (Lung), HepG2 (Liver) | Compound 46b showed potent activity with IC50 = 0.16 µM (A549) and 0.13 µM (HepG2). | [6] |
| 5-Arylazoaminothiazoles | PC3 (Prostate) | Compound 31c exhibited cytotoxicity comparable to 5-fluorouracil. | [6] |
| 4,5-Disubstituted 2-aminothiazoles | H1299 (Lung), SHG-44 (Glioma) | The most promising analog showed IC50 values of 4.89 µM (H1299) and 4.03 µM (SHG-44). | [6] |
| Thiazole-pyrazole hybrids | HepG2 (Liver) | A novel compound demonstrated higher cytotoxicity (IC50 = 2.20 µg/mL) than doxorubicin. | [7] |
| Heterocyclic compounds | HCT116 (Colon), MCF-7 (Breast), HepG2 (Liver) | Compound CP1 showed IC50 values of 4.7 µg/mL (HCT116), 4.8 µg/mL (MCF-7), and 11 µg/mL (HepG2). | [8] |
Table 4: In Silico Permeability Prediction of 2-Aminothiazol-4(5H)-ones
An in silico study predicted the Caco-2 cell permeability for a series of 2-aminothiazol-4(5H)-one derivatives, suggesting good intestinal absorption potential.[9]
| Compound Series | Predicted Caco-2 Permeability | Predicted Human Intestinal Absorption |
| 28 Derivatives | High permeability (values ranged from 1.08 to 1.614) | Excellent probability (values range from 90.77% to 95.75%) |
Experimental Protocols
Detailed methodologies for the key ADMET assays are provided below.
In Vitro Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Protocol:
-
Incubation Mixture Preparation: A solution containing the test compound (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) is prepared.[10]
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH (1 mM). A control incubation without NADPH is also performed.[10]
-
Time-point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of human intestinal absorption of drugs.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a Transwell® plate and cultured for approximately 21 days to form a differentiated and polarized cell monolayer.[11][12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (A) side of the monolayer to assess absorption (A to B transport).
-
Sampling: Samples are taken from the basolateral (B) side at specific time intervals.
-
Bidirectional Transport (for efflux assessment): To evaluate active efflux, the compound is also applied to the basolateral side, and samples are taken from the apical side (B to A transport). Efflux transporter inhibitors like verapamil (B1683045) can be included to identify specific transporter involvement.[11][13]
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[14]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cell viability.
Protocol:
-
Cell Seeding: Human cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Visualizing ADMET Processes and Workflows
The following diagrams, generated using Graphviz, illustrate key workflows in ADMET evaluation.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blj.journals.ekb.eg [blj.journals.ekb.eg]
- 9. mdpi.com [mdpi.com]
- 10. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methyl-4-phenyl-2-thiazolamine: A Guide for Laboratory Professionals
Disclaimer: As no specific Safety Data Sheet (SDS) is readily available for 5-Methyl-4-phenyl-2-thiazolamine, this guidance is based on information for structurally similar compounds and general best practices for hazardous waste management. It is imperative to treat this compound as hazardous and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For professionals engaged in research, development, and scientific analysis, adherence to proper disposal procedures for compounds like this compound is not just a regulatory requirement but a professional obligation. This document provides a procedural framework to ensure the safe handling and disposal of this compound.
Hazard Assessment and Personal Protective Equipment
In the absence of specific data, it is prudent to assume that this compound may possess hazards similar to other thiazole (B1198619) derivatives. These can include skin and eye irritation, respiratory irritation if inhaled, and potential harm if swallowed.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation.[1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate solid waste (e.g., contaminated consumables) from liquid waste.
-
Do not mix with incompatible waste streams.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Keep the container securely closed when not in use.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or the project is complete, submit a request for disposal to your institution's EHS or hazardous waste management program.
-
Do not dispose of this chemical down the drain or in regular trash.[4]
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Dispose of all cleaning materials as hazardous waste.
-
Summary of Hazard and Precautionary Statements for Similar Compounds
The following table summarizes the GHS hazard and precautionary statements for similar thiazole compounds, which should be considered when handling this compound.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling.[1][2] |
| H319: Causes serious eye irritation.[1][2] | P280: Wear protective gloves/ eye protection/ face protection.[1][2] |
| H335: May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Methyl-4-phenyl-2-thiazolamine
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 5-Methyl-4-phenyl-2-thiazolamine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Chemical Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to be harmful if swallowed, cause skin irritation, serious eye damage, and may lead to respiratory irritation.[1][2]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Category | Equipment | Purpose |
| Primary Engineering Controls | Chemical Fume Hood | To minimize the inhalation of dust or vapors.[3] |
| Eye and Face Protection | Safety Glasses with Side Shields & Face Shield | To protect against splashes and airborne particles.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact.[1][3] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[1][3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when engineering controls are insufficient or when handling large quantities.[3] |
Operational Plan: Step-by-Step Handling Procedure
Always handle this compound within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3] Avoid direct contact with skin and eyes by consistently wearing the appropriate PPE.[3]
Workflow for Safe Handling
Caption: Standard workflow for handling this compound.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
If inhaled: Move the individual to fresh air and keep them in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[1][3]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Waste should be collected in a designated, labeled, and sealed container for chemical waste.[3] Do not dispose of it down the drain or with general laboratory trash.[3]
Personal Protective Equipment (PPE) Decision Tree
Caption: PPE selection based on exposure routes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
